molecular formula C3H5N3 B3431607 3-Aminopyrazole CAS No. 916420-28-5

3-Aminopyrazole

Cat. No.: B3431607
CAS No.: 916420-28-5
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Chemical and Biological Sciences

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a structural motif of immense importance in the fields of chemical and biological sciences. royal-chem.comwisdomlib.orgajptonline.com First synthesized in 1889 by Buchner, pyrazole and its derivatives have become indispensable tools in medicinal chemistry, agrochemicals, and materials science. globalresearchonline.net Their widespread applicability stems from their diverse chemical reactivity and broad spectrum of biological activities. globalresearchonline.netacademicstrive.com

In the realm of medicine, pyrazole derivatives have been incorporated into a multitude of drugs demonstrating anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant properties, among others. royal-chem.comacademicstrive.comresearchgate.net The well-known anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil both feature a pyrazole core, highlighting the scaffold's therapeutic relevance. royal-chem.comsphinxsai.com Beyond pharmaceuticals, pyrazole derivatives are crucial in agriculture as effective pesticides and herbicides. royal-chem.combiosynce.com Furthermore, their unique electronic and photophysical properties have led to their use in the development of dyes, fluorescent agents, and advanced materials like conductive polymers and materials for solar energy conversion. royal-chem.comglobalresearchonline.netnih.gov

Overview of Aminopyrazole Isomers and their Distinctive Features

The introduction of an amino (-NH2) group to the pyrazole ring gives rise to aminopyrazole isomers, namely 3-aminopyrazole (B16455), 4-aminopyrazole, and 5-aminopyrazole. mdpi.com These isomers are structurally distinct based on the position of the amino substituent on the pyrazole ring, which in turn influences their chemical and physical properties, as well as their biological activities. solubilityofthings.com

Table 1: Comparison of Aminopyrazole Isomers

Feature This compound 4-Aminopyrazole 5-Aminopyrazole
Structure Amino group at C3 Amino group at C4 Amino group at C5
Tautomerism Exists in tautomeric equilibrium with 5-aminopyrazole Does not exhibit the same ring tautomerism Exists in tautomeric equilibrium with this compound
Primary Biological Activities Anticancer, anti-inflammatory, anti-infective mdpi.com Anticonvulsant mdpi.com Kinase inhibition, anticancer, antibacterial mdpi.com

Specific Focus on this compound (1H-pyrazol-5-amine) as a Key Building Block

Among the aminopyrazole isomers, this compound (which, due to tautomerism, is often synonymous with 5-aminopyrazole and is also known as 1H-pyrazol-5-amine) stands out as a particularly valuable and versatile building block in organic synthesis. cymitquimica.comlookchem.com Its utility lies in the presence of multiple reactive sites: the two ring nitrogen atoms, the exocyclic amino group, and the carbon at the 4-position. encyclopedia.pub This polyfunctionality allows it to participate in a wide range of chemical transformations, serving as a precursor for the synthesis of a vast number of more complex heterocyclic compounds. lookchem.comresearchgate.net

Specifically, this compound is a crucial intermediate in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. encyclopedia.pubbeilstein-journals.org These fused rings are of significant interest due to their diverse pharmacological activities. researchgate.net The reactivity of this compound allows chemists to construct these elaborate molecular architectures with a degree of control, making it an essential tool in drug discovery and development. researchgate.netchemimpex.com Its role as a foundational element in the creation of novel compounds with potential therapeutic applications underscores its importance in medicinal chemistry. cymitquimica.comchemimpex.com

Historical Context and Evolution of Research on this compound

The history of pyrazole chemistry dates back to the late 19th century, with Ludwig Knorr's synthesis of a pyrazole derivative in 1883. ijrpr.comwikipedia.org The first synthesis of the parent pyrazole molecule was achieved by Buchner in 1889. globalresearchonline.net The synthesis of 3-aminopyrazoles is typically achieved through the condensation of β-ketonitriles or α,β-unsaturated nitriles with hydrazine (B178648). chim.it

Early research on aminopyrazoles was largely focused on understanding their fundamental chemical properties and reactivity. Over time, the focus has shifted towards harnessing their synthetic versatility. arkat-usa.orgresearchgate.net The realization of the broad biological potential of pyrazole-containing compounds spurred intensive investigation into aminopyrazoles as key synthetic intermediates. wisdomlib.org In recent decades, research has increasingly centered on the development of novel therapeutic agents derived from this compound. For example, studies have explored this compound derivatives as potent inhibitors of cyclin-dependent kinases (CDKs) for anticancer therapy and as AXL kinase inhibitors. acs.orgresearchgate.netacs.org The ongoing exploration of this compound and its derivatives continues to yield new discoveries and applications, solidifying its status as a compound of enduring scientific interest. dndi.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazol-5-amine
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InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
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InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Canonical SMILES

C1=C(NN=C1)N
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Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
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DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
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Molecular Weight

83.09 g/mol
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CAS No.

1820-80-0
Record name 1H-Pyrazol-3-amine
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Record name Pyrazol-3-ylamine
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Synthetic Methodologies for 3 Aminopyrazole and Its Derivatives

Classical and Conventional Synthetic Routes

The condensation of hydrazine (B178648) and its derivatives with 1,3-dielectrophilic compounds, where one of the electrophilic groups is a nitrile, represents a fundamental and widely employed strategy for constructing the 3-aminopyrazole (B16455) ring system. chim.it This approach encompasses reactions with β-ketonitriles and α,β-unsaturated nitriles.

One of the most common methods for synthesizing 3(5)-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine. chim.ittandfonline.com The reaction mechanism initiates with a nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. chim.it This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole (B372694) ring. chim.it

The reaction conditions for this condensation can be varied. For instance, an efficient synthesis has been reported using a catalytic amount of p-toluenesulfonic acid in polyethylene (B3416737) glycol-400 (PEG-400) as a recyclable reaction medium, affording excellent yields of 3-amino-1H-pyrazoles. tandfonline.com This method offers advantages such as shorter reaction times and improved yields compared to procedures that may suffer from incomplete conversion or tedious work-up. tandfonline.com

A study by Liu and colleagues demonstrated a quasi-three-component reaction of β-ketonitriles and aryl sulfonyl hydrazides in the presence of N-iodosuccinimide (NIS) in refluxing ethanol (B145695) to produce 3-aryl-4-(arylthio)-1H-pyrazol-5-amine derivatives. rsc.org The mechanism involves a sequence of cyclization, sulfonylation, and removal of the aryl sulfonyl group. rsc.org

ReactantsCatalyst/ReagentSolventConditionsProductYield (%)
β-Ketonitriles, Hydrazinesp-Toluene sulphonic acidPEG-400-3-Amino-1H-pyrazolesExcellent
β-Ketonitriles, Aryl sulfonyl hydrazidesNISEthanolReflux3-Aryl-4-(arylthio)-1H-pyrazol-5-amine derivatives-

Another major route for the synthesis of 3(5)-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines. arkat-usa.orgchim.it The presence of a leaving group on the β-position of the α,β-unsaturated nitrile is crucial for the formation of the aromatic pyrazole ring. chim.it

For example, the condensation of various α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine hydrate (B1144303) leads to the formation of N-unsubstituted 3(5)-aminopyrazoles. chim.it The reaction of 2-chloroacrylonitrile (B132963) with methylhydrazine, assisted by microwave irradiation, has been reported to exclusively yield the this compound regioisomer in high yield. chim.it Similarly, the reaction between 2,3-dichloropropionitrile (B1359809) and hydrazine hydrate in the presence of potassium carbonate yields this compound. google.com

The regioselectivity of the reaction can be influenced by the reaction conditions and the steric hindrance of the substituents on the hydrazine. For instance, Bagley et al. developed regiodivergent conditions for the condensation of 3-methoxyacrylonitrile (B2492134) and phenylhydrazine (B124118). chim.it Using acetic acid in toluene (B28343) under microwave activation favored the formation of the 5-aminopyrazole isomer, whereas using sodium ethoxide in ethanol led to the this compound isomer. chim.it

α,β-Unsaturated NitrileHydrazineConditionsProductYield (%)
2-ChloroacrylonitrileMethylhydrazineMicrowaveThis compound regioisomerHigh
2,3-DichloropropionitrileHydrazine hydrateK2CO3, WaterThis compound70%
3-MethoxyacrylonitrilePhenylhydrazineAcOH, Toluene, MW5-Aminopyrazole isomer90%
3-MethoxyacrylonitrilePhenylhydrazineEtONa, EtOH, MWThis compound isomer85%

3(5)-Aminopyrazole can be prepared through the Curtius degradation of pyrazole-3(5)-carboxylic acid hydrazide. orgsyn.orgchempedia.info This method has been noted in the literature as a viable, albeit less common, route to obtaining the target compound. orgsyn.org The process involves the conversion of a carboxylic acid hydrazide to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine. This synthetic pathway was also used to prepare 5-amino-3-methylpyrazole from ethyl 3-methylpyrazole-5-carboxylate via the corresponding hydrazide. Similarly, 3-amino-1-phenylpyrazole was synthesized via the Curtius degradation of 1-phenylpyrazole-3-carboxyhydrazide. rsc.org

Another documented synthesis of 3(5)-aminopyrazole involves the saponification and subsequent decarboxylation of ethyl this compound-4-carboxylate. orgsyn.orgorgsyn.org This starting material can be obtained from the reaction of ethyl ethoxymethylenecyanoacetate and hydrazine. orgsyn.org A similar sequence involving saponification and heat-promoted decarboxylation was used to prepare aminopyrazole 5 from the corresponding amino-ester pyrazole 4. acs.org

3(5)-Aminopyrazoles can also be synthesized from heterocyclic precursors like isoxazoles and isothiazoles. chim.it Isoxazoles can be considered synthetic equivalents of β-ketonitriles. mdpi.com

The synthesis from isoxazoles can proceed via a one-step or a two-step procedure. In the one-step process, the isoxazole (B147169) is treated with hydrazine in a solvent like DMSO at elevated temperatures (e.g., 90 °C), leading to a ring-opening/ring-closing sequence to form the 3(5)-aminopyrazole in good yields (74-92%). chim.it The two-step procedure first involves deprotonation of the isoxazole to form a β-ketonitrile intermediate, which is then reacted with hydrazine to afford the aminopyrazole. chim.it

The conversion of isothiazoles into aminopyrazoles has also been reported. thieme-connect.com For example, when an isothiazole (B42339) with a leaving group at the 3-position is reacted, it can be converted into an aminopyrazole. thieme-connect.com

Starting MaterialReagentsConditionsProductYield (%)
IsoxazolesHydrazineDMSO, 90 °C3(5)-Aminopyrazoles74-92%
Reaction of β-Ketonitriles with Hydrazines

Reduction of Nitro or Carboxyl Groups on the Pyrazole Ring

A common and traditional method for the synthesis of this compound involves the introduction of a nitro or carboxyl group at the 3-position of the pyrazole ring, followed by a reduction step. tandfonline.comresearchgate.net This two-step process provides a reliable route to the target amino group.

The reduction of a nitro group on the pyrazole ring to an amino group is a well-established transformation. researchgate.netresearchgate.net This can be achieved using various reducing agents. For instance, catalytic hydrogenation is a frequently employed method. beilstein-journals.org The choice of catalyst and reaction conditions can be optimized to ensure high yields and selectivity. researchgate.net Similarly, the reduction of a carboxyl group or its derivatives (like esters) to an amino group, often via a Curtius, Hofmann, or a related rearrangement, represents another pathway, although it is generally more complex than the reduction of a nitro group. tandfonline.com

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical methods for the synthesis of this compound derivatives. benthamscience.com These advanced approaches often involve multicomponent reactions, microwave assistance, and the use of green catalysts and solvents. benthamscience.comresearchgate.net

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, which minimizes waste and simplifies purification processes. tandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of this compound derivatives. tandfonline.comrsc.org

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as an efficient catalyst for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles in aqueous media. colab.wsresearchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde, malononitrile (B47326), and a hydrazine derivative. colab.wsresearchgate.net The use of water as a solvent makes this method environmentally benign. colab.wsmdpi.com The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization to afford the pyrazole product. colab.wsresearchgate.net

Table 1: Examples of DABCO-Catalyzed Synthesis of Aminopyrazole Derivatives

Aldehyde Hydrazine Product Yield (%) Reference
Benzaldehyde Phenylhydrazine 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile 94 researchgate.net
4-Chlorobenzaldehyde Phenylhydrazine 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 92 researchgate.net
4-Methoxybenzaldehyde Phenylhydrazine 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 91 researchgate.net

Potassium phthalimide (B116566) (PPI) serves as an inexpensive, commercially available, and recyclable basic organocatalyst for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles. researchgate.netclockss.org This reaction brings together aldehydes, phenylhydrazine, and malononitrile in a mixture of ethanol and water at a moderate temperature. researchgate.netclockss.org The use of PPI as a catalyst offers several advantages, including mild reaction conditions, high atom economy, and ease of work-up. clockss.orgresearchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity. clockss.orgresearchgate.net

Table 2: Potassium Phthalimide-Catalyzed Synthesis of 5-Aminopyrazole-4-carbonitriles

Aldehyde Phenylhydrazine Malononitrile Solvent Yield (%) Reference
Benzaldehyde Phenylhydrazine Malononitrile EtOH:H2O 96 clockss.org
4-Methylbenzaldehyde Phenylhydrazine Malononitrile EtOH:H2O 95 clockss.org
4-Chlorobenzaldehyde Phenylhydrazine Malononitrile EtOH:H2O 98 clockss.org

Molecular iodine has proven to be an effective mediator for the three-component synthesis of polysubstituted this compound derivatives. tandfonline.comresearchgate.nettandfonline.com This method typically involves the reaction of hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds in ethanol. tandfonline.comresearchgate.net The reaction is thought to proceed through the initial formation of a thiosemicarbazide (B42300) from hydrazine and isothiocyanate, which then condenses with the 1,3-dicarbonyl compound. tandfonline.com An iodine-mediated cyclization follows, leading to the final pyrazole product. tandfonline.comresearchgate.net This approach is notable for being a metal-free catalytic process. tandfonline.com

Table 3: Iodine-Mediated Synthesis of this compound Derivatives

Hydrazine Hydrate Isothiocyanate 1,3-Dicarbonyl Compound Product Yield (%) Reference
Hydrazine hydrate Phenyl isothiocyanate Ethyl acetoacetate Ethyl 5-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate 92 tandfonline.com
Hydrazine hydrate 4-Chlorophenyl isothiocyanate Ethyl acetoacetate Ethyl 3-((4-chlorophenyl)amino)-5-methyl-1H-pyrazole-4-carboxylate 90 tandfonline.com

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times, improve yields, and enhance selectivity. benthamscience.combeilstein-journals.orgdergipark.org.tr The application of microwave irradiation has been successfully employed in the synthesis of this compound and its derivatives. researchgate.netchim.it For example, the condensation of 3-methoxyacrylonitrile with phenylhydrazine under microwave irradiation in the presence of sodium ethoxide in ethanol leads to the formation of a this compound derivative in high yield. chim.it Microwave-assisted methods have also been developed for the synthesis of various fused pyrazole systems starting from aminopyrazoles. researchgate.netbeilstein-journals.org These rapid and efficient protocols are well-suited for the generation of compound libraries for drug discovery. researchgate.netresearchgate.net

Potassium Phthalimide-Catalyzed Three-Component Reaction

Ultrasound Irradiation in Aqueous-Alcohol Media

Ultrasound-assisted synthesis has emerged as an environmentally benign and efficient method for preparing various heterocyclic compounds, including derivatives of this compound. heteroletters.orgbme.huresearchgate.net This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. heteroletters.orgresearchgate.netresearchgate.net

A notable application of this methodology is in the synthesis of pyrazolo[1,5-a]pyrimidines. In one approach, 3-aminopyrazoles are reacted with formylated active proton compounds in an aqueous ethanol medium. eurjchem.com The use of a mild acid catalyst, such as KHSO4, in conjunction with ultrasound irradiation facilitates the reaction. heteroletters.orgbme.hu For instance, the reaction of 3-amino-1H-pyrazole with a formylated active proton compound in an ethanol-water mixture under ultrasonic irradiation can lead to the formation of the corresponding pyrazolo[1,5-a]pyrimidine (B1248293). A precipitate of the product can start to appear within 30-60 seconds, with the reaction reaching completion in 5-20 minutes. heteroletters.org

Similarly, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones has been achieved by reacting this compound derivatives with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, or ethyl propiolate. bme.hu The reaction is conducted in an aqueous-alcohol medium with KHSO4 as a catalyst under ultrasound irradiation, proving to be an effective green synthetic strategy. bme.hu

The regioselective synthesis of pyrazolo[3,4-b]pyridines has also been accomplished through a multicomponent reaction of 3-amino-5-methylpyrazole, various arenealdehydes, and malononitrile in ethanol under ultrasound irradiation at 60 °C. researchgate.net This catalyst-free approach provides good yields in short reaction times (8–10 minutes). researchgate.net

These examples highlight the utility of ultrasound irradiation in aqueous-alcohol media as a green and efficient tool for the synthesis of various fused heterocyclic systems derived from this compound.

Regioselectivity in this compound Synthesis

The synthesis of 3-aminopyrazoles, particularly when using monosubstituted hydrazines, presents a significant challenge regarding regioselectivity, as the reaction can yield either 3-amino- or 5-aminopyrazole isomers. chim.itthieme-connect.com The control of this regioselectivity is crucial for accessing specific isomers required for various applications.

Factors Influencing Regiomeric Outcomes

Several factors have been identified that influence the regiomeric outcome of the condensation reaction between a β-ketonitrile or an α,β-unsaturated nitrile and a monosubstituted hydrazine. chim.itresearchgate.net These include the reaction conditions (kinetic vs. thermodynamic control), the nature of the substituents on both reactants, and the solvent and catalyst used. chim.itthieme-connect.comjapsonline.com

Kinetic vs. Thermodynamic Control: The reaction conditions play a pivotal role in determining the final product. thieme-connect.com For instance, in the condensation of alkoxyacrylonitriles with monosubstituted hydrazines, basic conditions at low temperatures (e.g., 0 °C) favor kinetic control, leading to the formation of the this compound isomer. thieme-connect.com Under these conditions, the initial Michael addition of the hydrazine is followed by a rapid cyclization that "traps" the 3-substituted product. thieme-connect.com Conversely, neutral conditions at elevated temperatures (e.g., 70 °C) favor thermodynamic control, allowing for the equilibration of the Michael adducts and resulting in the more stable 5-aminopyrazole isomer. thieme-connect.com

Influence of Substituents: The steric and electronic properties of the substituents on the hydrazine and the nitrile precursor also impact regioselectivity. An increase in the steric hindrance of the substituent on the hydrazine tends to favor the formation of the 5-aminopyrazole regioisomer. chim.it Similarly, electron-poor hydrazines, such as phenylhydrazine, are biased towards yielding 5-substituted pyrazoles. thieme-connect.com

Reaction Media and Catalysts: The choice of solvent and catalyst can direct the reaction towards a specific isomer. For example, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine under microwave irradiation, the use of acetic acid in toluene leads to the 5-aminopyrazole, while sodium ethoxide in ethanol yields the this compound. chim.it It is worth noting that microwave activation was found to reduce the reaction time significantly without affecting the regiochemical outcome. chim.it

Spectroscopic Techniques for Regio-Structure Elucidation (e.g., NMR, X-ray Crystallography)

The unambiguous determination of the regio-structure of synthesized aminopyrazoles is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques employed for this purpose. mdpi.commdpi.combenthamopen.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between 3-amino and 5-aminopyrazole isomers. mdpi.combibliomed.org In ¹³C NMR spectra, the chemical shifts of the C3 and C5 carbons are particularly informative. mdpi.comnih.gov For N-unsubstituted pyrazoles in solution, broad signals for C3 and C5 may be observed due to tautomeric equilibrium. mdpi.comnih.gov However, specific substitution patterns can lead to distinct chemical shifts that allow for structural assignment. mdpi.com For instance, in the characterization of pyrazolo[1,5-a]pyrimidines, a sharp singlet in the ¹H NMR spectrum corresponding to the proton at position 3 of the pyrazole ring can confirm the reaction pathway and rule out the formation of isomeric products. benthamopen.com Nuclear Overhauser Effect (NOE) difference experiments can also be utilized to ascertain the regioselectivity of addition or condensation reactions. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the precise positions of all atoms and the connectivity within the molecule. mdpi.combenthamopen.com This technique is often used to confirm the structures of novel compounds or to resolve ambiguities that may arise from spectroscopic data alone. beilstein-journals.orgeurjchem.com For example, the structure of a pyrazolo[1,5-a]quinazoline was unequivocally determined by X-ray diffraction, confirming the regioselectivity of the synthesis. benthamopen.com Similarly, the regioselectivity in the synthesis of a substituted pyrazolo[1,5-a]pyrimidine was ascertained through X-ray crystallography of a model compound. eurjchem.com

Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the relative stabilities of the different tautomers and to support the experimental findings from NMR and X-ray crystallography. mdpi.commdpi.com These computational studies can provide insights into the prevalence of the 3-amino versus the 5-amino tautomer in the gas phase and in solution. mdpi.commdpi.com

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. Derivatization can occur at the nitrogen atoms of the pyrazole ring or at the C-H bonds.

Functionalization at Nitrogen Atoms (N-arylation)

N-arylation of the this compound core is a significant transformation that can be achieved with regiocontrol using transition metal catalysis. chim.itcore.ac.uk Both palladium and copper-based catalyst systems have been successfully employed for this purpose, often exhibiting complementary selectivity. core.ac.uknih.gov

Palladium-Catalyzed N-arylation: Palladium catalysts have been shown to selectively arylate the primary amino group of 3-aminopyrazoles. nih.gov For instance, the coupling of 3-amino-5-alkylpyrazoles with aryl halides can be achieved with high efficiency using low catalyst loadings (0.2–0.5 mol%). nih.gov However, some reported methods required higher catalyst loadings (5 mol% Pd) and the use of a strong base like sodium tert-butoxide. core.ac.uknih.gov

Copper-Catalyzed N-arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a complementary approach. Seminal work has shown that for unbiased aminopyrazoles, copper catalysis typically results in the arylation of the endocyclic nitrogen atoms. chim.it This methodology has been extended to the intramolecular N-arylation of 5-aminopyrazoles to synthesize pyrazolo[3,4-b]indoles. rsc.org Furthermore, a tandem Ullmann/Chan-Evans-Lam sequence, assisted by a switch in the copper oxidation state (CuI/CuII), has been developed for the selective N1,N3-diarylation of this compound in a one-pot, three-component reaction. researchgate.net This highlights the versatility of copper catalysis in achieving specific arylation patterns.

The choice of the metal catalyst is therefore crucial for directing the arylation to either the exocyclic amino group or the endocyclic nitrogen atom, allowing for the synthesis of a diverse range of N-arylated aminopyrazole derivatives. core.ac.uknih.gov

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic cores, including this compound. yale.edu This approach avoids the need for pre-functionalized starting materials, streamlining synthetic pathways.

Rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govacs.org This is achieved through a three-component coupling reaction involving a this compound, an aldehyde, and a sulfoxonium ylide. nih.govacs.org The reaction proceeds via the in-situ formation of an N-azolo imine from the aminopyrazole and the aldehyde. Subsequent Rh(III)-catalyzed imidoyl C-H activation and annulation with the sulfoxonium ylide, which acts as a carbene equivalent, affords the desired pyrazolo[1,5-a]pyrimidine. nih.govacs.org This method is compatible with a range of aldehydes and sulfoxonium ylides, providing access to a diverse library of substituted pyrazolo[1,5-a]pyrimidines. acs.org

Another example of C-H functionalization involves the aza-Friedel-Crafts reaction. A chiral phosphoric acid has been used to catalyze the reaction between a 5-aminopyrazole and a 3H-indol-3-one, functionalizing the C3 position of the indole (B1671886) ring. beilstein-journals.org The amino group on the pyrazole plays a crucial role in the reaction's stereoselectivity through hydrogen bonding interactions with the catalyst. beilstein-journals.org

These examples demonstrate the potential of C-H functionalization methodologies to directly elaborate the this compound scaffold and construct complex fused heterocyclic systems.

Synthesis of Schiff Bases from 3-Aminopyrazoles

The synthesis of Schiff bases from 3-aminopyrazoles is a well-established chemical transformation, typically achieved through the condensation reaction between a this compound and an aldehyde or ketone. afjbs.comijpsonline.com This reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be conducted at room temperature or under reflux conditions. afjbs.comijpsonline.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). afjbs.com

A general procedure involves dissolving the this compound and the carbonyl compound in a solvent, often in a 1:1 or 2:1 molar ratio of amine to aldehyde, and stirring the mixture for a period ranging from a few hours to a full day. afjbs.comijpsonline.com In some syntheses, the pH is adjusted to a weakly acidic range (pH 4-5) to facilitate the reaction. afjbs.com The resulting Schiff base product, often a solid, can then be isolated by filtration and purified by recrystallization from a solvent like ethanol. afjbs.com

The versatility of this method allows for the synthesis of a wide array of Schiff bases by varying the substituents on both the this compound ring and the aromatic aldehyde. For instance, various substituted benzaldehydes, such as 3-methoxybenzaldehyde, 4-chlorobenzaldehyde, 3-chlorobenzaldehyde, and 3,4-dimethoxybenzaldehyde, have been successfully reacted with this compound to yield the corresponding N-benzylidene-1H-pyrazol-3-amine derivatives. afjbs.com Similarly, dialdehydes like 2,6-pyridinedicarbaldehyde can be used to synthesize bis(imino)pyridine compounds. ijpsonline.com The structure of these synthesized Schiff bases is routinely confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry. ijpsonline.comnih.gov

Table 1: Examples of Schiff Bases Derived from 3-Aminopyrazoles

This compound Derivative Aldehyde/Ketone Resulting Schiff Base Reference
This compound 3-Methoxybenzaldehyde N-(3-methoxybenzylidene)-1H-pyrazol-3-amine afjbs.com
This compound 4-Chlorobenzaldehyde N-(4-chlorobenzylidene)-1H-pyrazol-3-amine afjbs.com
This compound 3-Chlorobenzaldehyde N-(3-chlorobenzylidene)-1H-pyrazol-3-amine afjbs.com
This compound 3,4-Dimethoxybenzaldehyde N-(3,4-dimethoxybenzylidene)-1H-pyrazol-3-amine afjbs.com
This compound 2,6-Pyridinedicarbaldehyde 2,6-Bis(pyrazolyl-1H-iminomethyl)pyridine ijpsonline.com
5-Amino-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide Benzaldehyde 5-(Benzylideneamino)-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide nih.gov

Cyclocondensation to Fused Pyrazole Derivatives

3-Aminopyrazoles are crucial building blocks for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it These reactions involve the cyclocondensation of a this compound, which acts as a 1,3-bis-nucleophile, with a 1,3-bis-electrophilic reagent. chim.itmdpi.com

The synthesis of pyrazolo[1,5-a]pyrimidines is commonly achieved by reacting 3-aminopyrazoles with various 1,3-dicarbonyl compounds, β-enaminones, β-ketonitriles, or α,β-unsaturated ketones. mdpi.comresearchgate.netacs.org For example, the reaction of this compound with 1,3-diketones is a general route to the pyrazolo[1,5-a]pyrimidine core. cdnsciencepub.com The reaction conditions can vary, from conventional heating or refluxing in solvents like ethanol or acetic acid to using catalysts such as potassium bisulfate (KHSO₄) in aqueous media. researchgate.netcdnsciencepub.com A notable method involves the reaction of 3-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters in ethanol, which proceeds with high regioselectivity. thieme-connect.com Another approach utilizes the cyclocondensation of this compound with α-oxoketene dithioacetals, which also affords pyrazolo[1,5-a]pyrimidines regioselectively. capes.gov.br

Similarly, the pyrazolo[3,4-b]pyridine scaffold can be constructed through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. researchgate.net A common strategy involves reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds in glacial acetic acid. mdpi.com Three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a ketone) are also employed to build the pyrazolo[3,4-b]pyridine system. mdpi.combeilstein-journals.org The regioselectivity of these reactions can be influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of 5-aminopyrazoles with β-halovinyl aldehydes under Heck conditions can lead to either 4- or 6-substituted pyrazolo[3,4-b]pyridines depending on the reaction pathway. beilstein-journals.org

Table 2: Examples of Fused Pyrazoles from 3-Aminopyrazoles

This compound Derivative Reagent Fused Product Reference
This compound Acetylacetone (B45752) 5,7-Dimethylpyrazolo[1,5-a]pyrimidine chim.it
Ethyl 3-amino-1H-pyrazole-4-carboxylate Formylated active proton compounds Substituted Pyrazolo[1,5-a]pyrimidines researchgate.net
This compound β,γ-Unsaturated γ-alkoxy-α-keto esters Substituted Pyrazolo[1,5-a]pyrimidines thieme-connect.com
This compound α-Oxoketene dithioacetals 5-Methylthio-6,7-substituted pyrazolo[1,5-a]pyrimidines capes.gov.br
1-Phenyl-3-methyl-5-aminopyrazole 1,3-Diketones N-Phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines mdpi.com
5-Aminopyrazoles β-Halovinyl aldehydes 4- or 6-substituted pyrazolo[3,4-b]pyridines beilstein-journals.org
5-Amino-3-hydroxy-1-phenyl-1H-pyrazole Ketones and Isatin Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives beilstein-journals.org

Tautomerism and Isomerism in 3 Aminopyrazole Systems

Prototropic Tautomerism (3-Aminopyrazole vs. 5-Aminopyrazole)

Prototropic tautomerism is a fundamental characteristic of many nitrogen-containing heterocycles, including pyrazoles. encyclopedia.pub In the case of 3(5)-aminopyrazole, this phenomenon involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole (B372694) ring, leading to an equilibrium between two distinct tautomeric forms: This compound (B16455) (1H-pyrazol-3-amine) and 5-Aminopyrazole (1H-pyrazol-5-amine). encyclopedia.pubmdpi.com This annular tautomerism is a critical factor influencing the compound's chemical reactivity, structural properties, and interactions. encyclopedia.pub The interconversion between these two forms can occur through intramolecular 1,2-hydrogen shifts or via intermolecular proton exchange with adjacent molecules. mdpi.com The relative stability of these tautomers is significantly influenced by the electronic nature of substituents on the pyrazole ring. researchgate.netresearchgate.net

Quantum chemical calculations have been instrumental in elucidating the energetic landscape of the this compound/5-aminopyrazole tautomeric system. Theoretical studies, particularly those employing Density Functional Theory (DFT), consistently predict that the this compound (3AP) tautomer is energetically more stable than the 5-Aminopyrazole (5AP) form. mdpi.comnih.govuc.pt

Investigations using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have quantified this stability difference. mdpi.comnih.govuc.ptdntb.gov.ua The calculations show an electronic energy difference of 10.7 kJ mol⁻¹ and a Gibbs free energy difference of 9.8 kJ mol⁻¹, with the this compound form being the more stable species in the gas phase. mdpi.comresearchgate.netnih.govuc.ptdntb.gov.ua This enhanced stability is consistent with studies on substituted pyrazoles, which indicate that electron-donating groups, such as the amino group (–NH₂), tend to stabilize the tautomer where the substituent is at the 3-position. mdpi.com

Table 1: Calculated Relative Stabilities of this compound Tautomers
TautomerComputational MethodRelative Energy (ΔE)Relative Gibbs Free Energy (ΔG)Reference
This compound (3AP)DFT(B3LYP)/6-311++G(d,p)0.0 kJ mol⁻¹0.0 kJ mol⁻¹ mdpi.com
5-Aminopyrazole (5AP)DFT(B3LYP)/6-311++G(d,p)+10.7 kJ mol⁻¹+9.8 kJ mol⁻¹ mdpi.com

Experimental studies provide crucial validation for theoretical predictions regarding tautomeric preference. While NMR and X-ray diffraction have been successfully applied to study the tautomerism of substituted aminopyrazoles in solution and the solid state, detailed experimental data for the unsubstituted parent compound in an isolated state were scarce until more recent spectroscopic investigations. researchgate.netresearchgate.net

A definitive study utilizing low-temperature matrix isolation infrared (IR) spectroscopy has provided direct experimental evidence. mdpi.comnih.govuc.pt When 3(5)-aminopyrazole was sublimated and trapped in inert argon and xenon matrices, the resulting IR spectra were recorded. mdpi.comuc.ptresearchgate.net The analysis of these spectra, supported by the calculated vibrational frequencies for both tautomers, revealed the presence of both this compound and 5-Aminopyrazole. mdpi.comdntb.gov.ua However, the experimental spectra showed a general agreement with the calculated spectrum for this compound, which was identified as the dominant species in the matrix. mdpi.com This observation confirms that the 3-amino tautomer is the more stable and abundant form in the gas phase, from which the matrix is condensed. mdpi.com

Interestingly, these matrix isolation experiments also demonstrated that the tautomeric equilibrium can be perturbed by external energy. Upon in-situ broadband UV irradiation (λ > 235 nm) of the argon matrix, the this compound tautomer was observed to undergo phototautomerization, converting into the less stable 5-Aminopyrazole form. mdpi.comnih.govuc.pt

Table 2: Summary of Experimental Findings on this compound Tautomerism
Experimental TechniqueKey FindingReference
Matrix Isolation IR Spectroscopy (Argon, Xenon)Both 3AP and 5AP tautomers were observed, with 3AP being the dominant species, confirming its higher stability. mdpi.comuc.pt
UV Irradiation in MatrixObserved phototautomerization of the more stable 3AP into the 5AP form. mdpi.comnih.gov
NMR and X-ray DiffractionUsed for substituted 3(5)-aminopyrazoles to determine tautomeric forms in solution and solid state. For example, X-ray analysis showed some derivatives exist as the 3-amino tautomer in the crystal phase. researchgate.netresearchgate.net

Theoretical Calculations of Relative Tautomer Stabilities

Conformational Analysis and Intramolecular Interactions

The conformational preferences of this compound are closely linked to its tautomeric structure and the potential for intramolecular interactions. Both the 3-amino and 5-amino tautomers are considered to be essentially rigid, planar molecules, each with a single primary conformer. mdpi.com

The greater stability of the this compound tautomer can be explained by analyzing its electronic structure and intramolecular interactions. mdpi.com The orientation of the exocyclic amino group is a key factor. In the this compound form, the amine group's lone pair of electrons can achieve a more favorable orientation for interaction with the pyrazole ring's π-system. mdpi.com This leads to enhanced π-delocalization, which provides a significant stabilizing effect. This hypothesis, supported by structural data from DFT calculations, is a primary reason for the observed preference for the 3-amino tautomer. mdpi.com

Furthermore, the N-unsubstituted 1H-pyrazole moiety is capable of forming specific hydrogen bonds. researchgate.net While strong intermolecular hydrogen bonding is a defining feature in the solid state of pyrazole derivatives, the potential for intramolecular hydrogen bonds also influences conformational preferences in related, more complex molecules. researchgate.netresearchgate.net For the parent this compound, the planarity and rigidity of the structure are the dominant conformational characteristics, stabilized by the aforementioned electronic delocalization. mdpi.com

Chemical Reactivity and Transformation of 3 Aminopyrazole

Nucleophilic Properties and Reaction Sites

3-Aminopyrazole (B16455) possesses several potential nucleophilic sites, making it a versatile building block in organic synthesis. encyclopedia.pubjapsonline.com These sites include the exocyclic amino group (-NH2), the two nitrogen atoms within the pyrazole (B372694) ring (a pyrrole-like N1 and a pyridine-like N2), and the C4 carbon atom if it is unsubstituted. encyclopedia.pubjapsonline.com The presence of these multiple reactive centers allows for a variety of chemical transformations.

The molecule exists in tautomeric forms, primarily the this compound and 5-aminopyrazole forms, due to proton migration between the ring nitrogen atoms. encyclopedia.pubmdpi.com Theoretical calculations suggest that the this compound tautomer is generally more stable. mdpi.com The nucleophilicity of the different sites can be influenced by reaction conditions, such as pH. encyclopedia.pubmdpi.com In acidic media, protonation of the pyridine-like nitrogen can occur, which may direct reactions towards the exocyclic amino group. encyclopedia.pubmdpi.com Conversely, in the presence of a base, deprotonation can generate the pyrazole anion, enhancing its nucleophilicity for reactions with electrophiles. encyclopedia.pubmdpi.com

The major electron density in both the 3- and 5-aminopyrazole tautomers is located at the exocyclic amino group, followed by the pyrrole-like nitrogen, the pyridine-like nitrogen, and then the C4 carbon. mdpi.com This distribution of electron density suggests that the exocyclic amino group is a primary site for nucleophilic attack.

Reactions with Electrophilic Reagents

The polyfunctional nature of this compound leads to varied reactivity with electrophilic reagents. encyclopedia.pub The outcome of these reactions is highly dependent on the nature of the electrophile, the substrate, and the reaction conditions. nih.gov

For instance, reactions with 2-(trifluoroacetyl)-1,3-azoles result in electrophilic oxyalkylation, yielding trifluoromethyl-substituted alcohols. enamine.netthieme-connect.com The success and yield of this reaction are sensitive to the electronic properties of both the this compound and the azole reactant. enamine.netthieme-connect.com Acylation reactions of 3-aminopyrazoles can also exhibit regioselectivity that is heavily dependent on the electrophilic reagent used. nih.gov

Formation of Condensed Heterocyclic Systems

A significant application of this compound's reactivity is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. mdpi.comarkat-usa.org These compounds are of considerable interest due to their wide range of biological activities. arkat-usa.orgthieme-connect.com The general strategy involves the condensation of a this compound, acting as a 1,3-bisnucleophile, with a 1,3-bielectrophilic compound. mdpi.com

The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is most commonly achieved through the reaction of 3-aminopyrazoles with various 1,3-dielectrophilic reagents. mdpi.comresearchgate.netbme.hu

The condensation of this compound with β-diketones is a well-established method for synthesizing pyrazolo[1,5-a]pyrimidines. researchgate.netbme.hunih.govresearchgate.net

Symmetrical β-Diketones: When a symmetrical β-diketone like acetylacetone (B45752) is used, a single pyrazolo[1,5-a]pyrimidine product is formed. nih.govresearchgate.net For example, the reaction of a 3(5)-aminopyrazole derivative with acetylacetone in boiling acetic acid yields the corresponding pyrazolo[1,5-a]pyrimidine. japsonline.com

Unsymmetrical β-Diketones: The reaction with unsymmetrical β-diketones can lead to a mixture of regioisomers. nih.govresearchgate.net The initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic ring nitrogen, and the site of attack on the diketone (the two different carbonyl groups) determines the final product structure. japsonline.combibliomed.org Some studies suggest the initial attack is by the exocyclic amino group on the less sterically hindered or more electrophilic carbonyl group. japsonline.combibliomed.org For instance, the reaction of this compound with unsymmetrical β-diketones like hexane-2,4-dione has been shown to produce a mixture of 5-methyl-7-alkylpyrazolo[1,5-a]pyrimidines and 5-alkyl-7-methylpyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net

The table below summarizes the reaction of this compound with various β-diketones to form pyrazolo[1,5-a]pyrimidines.

This compound Derivativeβ-DiketoneProduct(s)Reference
3(5)-AminopyrazoleAcetylacetonePyrazolo[1,5-a]pyrimidine derivative japsonline.com
This compoundHeptane-3,5-dioneSymmetrical dialkylpyrazolo[1,5-a]pyrimidine nih.gov
This compoundHexane-2,4-dioneMixture of 5-methyl-7-ethylpyrazolo[1,5-a]pyrimidine and 5-ethyl-7-methylpyrazolo[1,5-a]pyrimidine nih.govresearchgate.net
3(5)-AminopyrazoleBenzoylacetonePyrazolo[1,5-a]pyrimidine derivative japsonline.com

Activated enones, which are α,β-unsaturated carbonyl compounds, also serve as 1,3-dielectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles. chim.it The reaction proceeds via a Michael addition of one of the nucleophilic centers of the aminopyrazole to the β-carbon of the enone, followed by cyclization and dehydration. thieme-connect.com The regioselectivity of this reaction can be high, with one study reporting that the reaction of 3-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters is highly regioselective due to a selective Michael addition in the first step. thieme-connect.com

The reaction of 3-aminopyrazoles with acetylene (B1199291) derivatives, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and propiolic esters, provides another route to pyrazolo[1,5-a]pyrimidines. bme.huresearchgate.net This reaction has been shown to be effective for both symmetric and non-symmetric alkynes. researchgate.netbme.hu The reaction of 5-aminopyrazole derivatives with ethyl propiolate under microwave irradiation has been reported to yield ethyl (pyrazol-5-ylamino)acrylate derivatives as intermediates. bibliomed.org A green synthetic approach using ultrasound irradiation and KHSO4 as a catalyst in aqueous media has been developed for the reaction of aminopyrazoles with acetylenic esters, producing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu

Synthesis of Pyrazolo[1,5-a]pyrimidines

Three-Component Annulation Reactions

Three-component reactions involving this compound are an efficient strategy for constructing complex fused heterocyclic systems in a single step. These reactions are highly valued for their atom and step economy. rsc.org

A notable example is the Rhodium(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.govacs.org This method provides access to a wide array of pyrazolo[1,5-a]pyrimidines. nih.govacs.org The reaction proceeds via the in situ formation of an imine from the this compound and an aldehyde, which then undergoes a Rh-catalyzed annulation with a sulfoxonium ylide. nih.gov This process is compatible with a broad range of substituted aminopyrazoles and various aromatic and heteroaromatic aldehydes. nih.govacs.org

Another significant three-component reaction is the iron-catalyzed [3 + 2 + 1] annulation of 3-aminopyrazoles and aromatic alkynes, utilizing N,N-dimethylaminoethanol as a one-carbon synthon. rsc.org This approach leads to the synthesis of pyrimido[1,2-b]indazoles. rsc.org Furthermore, an FeCl3-catalyzed AB2 three-component [3 + 3] annulation of 5-aminopyrazoles with indole-2-carbaldehydes has been developed for the synthesis of indolo[3,2-b]carbazoles, forming three new C-C bonds in one operation. rsc.org

A regioselective [3+2+1] annulation of 3(5)-aminopyrazole with aryl ketones or aryl alkynes has also been established, where N,N-dimethylethanolamine (DMEA) serves as a single or triple carbon source. researchgate.net Additionally, an iodine-mediated three-component reaction of hydrazine (B178648) hydrate (B1144303), isothiocyanates, and 1,3-dicarbonyl compounds offers an efficient route to multi-substituted 3-aminopyrazoles. tandfonline.com

Table 1: Examples of Three-Component Annulation Reactions with this compound

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
This compoundAldehydeSulfoxonium ylideRh(III) catalyst, MicrowavePyrazolo[1,5-a]pyrimidine nih.govacs.org
This compoundAromatic alkyneN,N-dimethylaminoethanolFeCl3Pyrimido[1,2-b]indazole rsc.org
5-AminopyrazoleIndole-2-carbaldehydeIndole-2-carbaldehydeFeCl3Indolo[3,2-b]carbazole rsc.org
3(5)-AminopyrazoleAryl ketone/alkyneN,N-dimethylethanolamine-Pyrazolo[3,4-b]pyridine / Methylene-bridged bis(pyrazolo[1,5-a]pyrimidine) researchgate.net
Hydrazine hydrateIsothiocyanate1,3-Dicarbonyl compoundIodine, Ethanol (B145695)Multi-substituted this compound tandfonline.com

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles synthesized from this compound. mdpi.com A common and traditional method involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. researchgate.net

One of the well-established routes is the Gould-Jacobs reaction, where this compound reacts with diethyl 2-(ethoxymethylene)malonate to yield 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. mdpi.com The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is another widely used strategy. mdpi.com The regioselectivity of this reaction can be an issue if the dicarbonyl compound is unsymmetrical. mdpi.com

Modern approaches have expanded the synthetic toolbox for pyrazolo[3,4-b]pyridines. A cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes, activated by silver, iodine, or N-bromosuccinimide (NBS), allows for the switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov Additionally, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free heating conditions furnishes tetrahydro-1H-pyrazolo[3,4-b]pyridines. thieme-connect.com

Palladium-catalyzed intramolecular coupling reactions have also been employed. For instance, the in situ cyclocondensation of 5-aminopyrazoles with β-halovinyl aldehydes under Heck conditions yields 6-substituted pyrazolo[3,4-b]pyridines. beilstein-journals.org An acid-catalyzed reaction between enaminones and 5-aminopyrazole in acetic acid also leads to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

Formation of Pyrazolo[1,5-a]tetrazine Analogs

The synthesis of pyrazolo[1,5-a]tetrazine analogs can be achieved from this compound derivatives through a sequence involving diazotization followed by cycloaddition. The diazotization of a 5-aminopyrazole derivative yields a diazo-1H-pyrazole intermediate. japsonline.combibliomed.org This reactive intermediate can then undergo a reaction with arylisocyanates to form the corresponding pyrazolo[1,5-a]tetrazine analogs. japsonline.combibliomed.org A solid-phase synthesis approach has also been reported where a resin-bound 5-aminopyrazole is diazotized and then undergoes a one-pot cycloaddition with an isocyanate to produce pyrazolo[5,1-d] nih.govacs.orgCurrent time information in Bangalore, IN.researchgate.nettetrazine-4(3H)-ones. beilstein-journals.org

Diazotization Reactions

Diazotization of 3-aminopyrazoles is a key transformation that converts the amino group into a diazonium salt, a versatile intermediate for further functionalization. japsonline.combibliomed.org This reaction is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or nitrosyl-sulphuric acid. google.com The resulting pyrazolediazonium salts are important precursors for the synthesis of various derivatives. arkat-usa.org

For example, the diazonium salt derived from this compound can be coupled with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce hydrazone derivatives. researchgate.net These hydrazones can then be cyclized to form fused heterocyclic systems. researchgate.net The diazotization of 5-aminopyrazole derivatives has been shown to yield diazo-1H-pyrazoles, which are precursors for pyrazolo[1,5-a]tetrazine analogs. japsonline.combibliomed.org

Table 2: Products from Diazotization of this compound Derivatives

This compound DerivativeDiazotizing AgentCoupling PartnerProductReference
3-Aminopyrazolo[3,4-b]pyridineSodium nitrite/AcidMalononitrilePyridopyrazolotriazine (via hydrazone) researchgate.net
5-Amino-3-(methylsulphonyl)-1H-pyrazoleNitrous acidArylisocyanatePyrazolo[1,5-a]tetrazine analog japsonline.combibliomed.org
1-(4'-methoxyphenyl)-3-amino-pyrazoleIsoamyl nitrite1-Phenyl-3-methyl-5-pyrazoloneAzo dye google.com

Cycloaddition and Dipolar Cycloadditions

This compound and its derivatives can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered rings. wikipedia.org These reactions are a powerful tool for constructing heterocyclic scaffolds. wikipedia.org

The 1,3-dipolar cycloaddition of nitrile imines with alkynes is a common method for synthesizing pyrazole rings. chim.it While this compound itself is not the 1,3-dipole in this context, its derivatives can be constructed using this methodology. The reaction of pyrazolo[1,5-a]pyrimidines, which are synthesized from 3-aminopyrazoles, with arylnitrile oxides has been studied. sctunisie.org The nitrile oxide reacts with the C3–C4 double bond of the pyrazolo[1,5-a]pyrimidine ring to yield pyrazolo[1,5-a]pyrimidine-isoxazolidines. sctunisie.org

The synthesis of pyrazoles through multicomponent reactions often involves a (3 + 2)-cycloaddition as a key step. beilstein-journals.org For instance, a three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds proceeds through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition. organic-chemistry.org

Intramolecular Cyclization Processes

Intramolecular cyclization of appropriately substituted this compound derivatives is a fundamental strategy for the synthesis of fused pyrazole systems. mdpi.com The reactivity of the this compound scaffold allows for the construction of fused six-membered heterocycles through coupling with bifunctional reagents, followed by an intramolecular cyclization step. mdpi.com

For example, the reaction of this compound with β-ketonitriles can lead to the formation of imidazo[1,2-b]pyrazol-2-ones through an intramolecular cyclodehydration. beilstein-journals.org Similarly, the reaction of this compound derivatives with various electrophiles can lead to intermediates that undergo subsequent intramolecular cyclization to yield fused systems like pyrazolo[1,5-a]pyrimidines. researchgate.net

A one-pot, multi-component protocol for the synthesis of benzo[c]pyrazolo nih.govmdpi.comnaphthyridines involves a Michael addition of this compound to an arylidene, followed by intramolecular cyclization. rsc.org

Spectroscopic and Computational Characterization of 3 Aminopyrazole

Spectroscopic Analysis Methods

Spectroscopic analysis provides experimental insights into the molecular structure, bonding, and electronic transitions of 3-aminopyrazole (B16455).

Infrared (IR) spectroscopy is a key technique for identifying functional groups and probing the vibrational modes of this compound. Experimental IR spectra have been recorded in the liquid phase, in argon and xenon matrices, and as a KBr pellet. clinandmedimages.orgmdpi.comnih.goviucr.org These studies are often coupled with theoretical calculations to assign the observed vibrational bands to specific modes of the different tautomers. mdpi.comdntb.gov.ua

The prototropic tautomerism between this compound (3AP) and 5-aminopyrazole (5AP) is a central theme in its spectroscopic analysis. mdpi.comdntb.gov.ua Matrix isolation IR spectroscopy has been particularly useful in studying the individual tautomers at low temperatures. mdpi.com The spectra are generally interpreted with the aid of computational methods, such as Density Functional Theory (DFT), which can predict the harmonic and anharmonic vibrational frequencies for each tautomer. mdpi.comdntb.gov.ua

Key vibrational bands for this compound include N-H stretching, C-H stretching, C=N stretching, and various ring vibrations. For instance, in a study involving a cadmium bromide complex, the ν(NH) stretching vibration was observed at 3321 cm⁻¹, with C=N/C₃-ₐₚz stretching vibrations appearing at 1592, 1554, and 1528 cm⁻¹. nih.gov In a similar cadmium iodide complex, these vibrations were found at 3322 cm⁻¹, and 1589, 1552, and 1536 cm⁻¹, respectively. iucr.org

Vibrational ModeFrequency (cm⁻¹) in [CdBr₂(3-apz)₂]Frequency (cm⁻¹) in [CdI₂(3-apz)₂]
ν(NH)33213322
ν(C=N/C₃-ₐₚz)1592, 1554, 15281589, 1552, 1536

This table presents selected IR absorption bands for this compound in metal complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution and the solid state. ¹H and ¹³C NMR are routinely used to characterize the compound and its derivatives. researchgate.netmdpi.comacs.org

The tautomeric equilibrium of 3-aminopyrazoles can be studied using NMR. In some cases, rapid interconversion between the 3-amino and 5-amino tautomers in solution leads to averaged signals, often observed as broad bands for the protons at the tautomeric positions. researchgate.net However, in certain solvents like DMSO-d₆, it has been possible to observe separate signals for individual tautomers, indicating a slow exchange on the NMR timescale. researchgate.net

For substituted 3-aminopyrazoles, detailed NMR data, including ¹H and ¹³C chemical shifts, have been reported. For example, in 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile, the ¹H NMR spectrum in DMSO-d₆ shows signals for the methyl group, amino protons, aromatic protons, and an NH proton. mdpi.com The corresponding ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. mdpi.com

Advanced 2D NMR techniques such as COSY, HMQC, and HMBC are employed for unambiguous assignment of proton and carbon signals, especially in more complex derivatives. acs.org These techniques help in establishing connectivity between different parts of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands corresponding to π-π* and n-π* transitions. ijpsonline.com

For Schiff base compounds derived from 3-aminopyrazoles, two main absorption peaks are generally observed. ijpsonline.com The higher energy band is attributed to π-π* transitions of the aromatic system, while the lower energy band is assigned to n-π* transitions of the imine group. ijpsonline.com In contrast, free 3-aminopyrazoles tend to show a single absorption band in the 290-304 nm range, corresponding to the π-π* transition. ijpsonline.com

A study of this compound isolated in an argon matrix revealed that upon UV irradiation (λ > 235 nm), the this compound tautomer can be converted to the 5-aminopyrazole tautomer. mdpi.comnih.gov The UV-Vis spectrum of this compound has been recorded in the 200-800 nm range. clinandmedimages.org For some derivatives, the absorption maxima have been reported at specific wavelengths, for example, at 194 nm, 226 nm, and 272 nm for a related compound, 3-aminobenzoic acid. sielc.com

Compound TypeTransitionWavelength Range (nm)
Free 3-aminopyrazolesπ-π290-304
Schiff bases from 3-aminopyrazolesπ-π (aromatic)290-343
n-π* (imine)299-383

This table summarizes typical UV-Vis absorption ranges for this compound and its derivatives.

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. mdpi.comacs.orgijpsonline.com

GC-MS analysis of this compound shows a top peak at an m/z of 83, corresponding to the molecular ion. nih.gov For substituted aminopyrazoles, HRMS provides precise mass measurements, which are used to confirm the elemental formula of newly synthesized compounds. researchgate.netmdpi.com For example, the [M+H]⁺ ion for 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile was calculated to be 214.1087 and found to be 214.1089, confirming its composition. mdpi.com

Single-crystal X-ray diffraction provides the most definitive structural information for this compound and its derivatives in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netacs.org

X-ray crystallography has been instrumental in identifying the specific tautomeric forms present in the solid state. researchgate.net For instance, studies on 4-substituted 3(5)-aminopyrazoles have shown that they exist as the 3-amino tautomer in the crystalline form. researchgate.net The crystal structure of a cadmium complex with this compound, [CdBr₂(3-apz)₂]n, revealed that the Cd²⁺ ions are coordinated by bromide anions and bridging this compound molecules, forming a polymeric chain. nih.gov In this structure, the this compound ligand participates in coordination through both the amino group and a ring nitrogen atom, without deprotonation of the pyrazole (B372694) ring. nih.gov

Mass Spectrometry (GC-MS, HRMS)

Quantum Chemical Calculations and Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to complement experimental data and to provide deeper insights into the structure, stability, and reactivity of this compound. clinandmedimages.orgmdpi.comresearchgate.net These computational studies are valuable for understanding tautomerism, predicting spectroscopic properties, and elucidating reaction mechanisms. researchgate.netysu.am

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to investigate the prototropic tautomerism between this compound (3AP) and 5-aminopyrazole (5AP). mdpi.comdntb.gov.ua These calculations consistently predict that the 3AP tautomer is more stable than the 5AP tautomer. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net The calculated energy difference is approximately 10.7 kJ mol⁻¹. mdpi.comdntb.gov.uaresearchgate.net

Computational methods are also used to simulate spectroscopic data. Calculated vibrational frequencies from DFT are scaled and compared with experimental IR spectra to aid in the assignment of vibrational modes. clinandmedimages.orgmdpi.com Similarly, NMR chemical shifts can be calculated and compared with experimental values. researchgate.net

Furthermore, quantum chemical calculations have been used to study the electronic properties of this compound, including the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis. clinandmedimages.org These calculations provide information about charge distribution, orbital interactions, and the nonlinear optical (NLO) properties of the molecule. clinandmedimages.org

PropertyComputational MethodFindingReference
Tautomer StabilityDFT (B3LYP/6-311++G(d,p))This compound is more stable than 5-aminopyrazole by ~10.7 kJ mol⁻¹. mdpi.comdntb.gov.uaresearchgate.net
Vibrational SpectraDFT (B3LYP/6-311++G(d,p))Calculated frequencies assist in assigning experimental IR bands. mdpi.com
Molecular GeometryDFT (B3LYP/6-311++G(d,p))Provides optimized structural parameters (bond lengths, angles). clinandmedimages.org
Electronic PropertiesDFTHOMO-LUMO analysis, NBO analysis. clinandmedimages.org

This table highlights key findings from computational studies on this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively used to investigate the structural and electronic properties of this compound (3AP). clinandmedimages.org These calculations provide a theoretical framework that complements experimental findings.

DFT calculations are instrumental in determining the most stable molecular structure of this compound by optimizing its geometry to the lowest possible ground state energy. stackexchange.com Studies employing the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set have been used to calculate the optimized structural parameters. clinandmedimages.org

The tautomerism between this compound (3AP) and 5-aminopyrazole (5AP) has been a subject of these investigations. Calculations consistently predict that the this compound tautomer is more stable than the 5-aminopyrazole form. mdpi.comresearchgate.net The calculated energy difference is approximately 10.7 kJ mol⁻¹, with a Gibbs free energy difference of 9.8 kJ mol⁻¹. mdpi.com This finding is in agreement with other theoretical studies on substituted pyrazoles. mdpi.com

The optimized geometry reveals a nonplanar structure with C1 symmetry. clinandmedimages.org Key bond lengths and angles have been calculated, showing good agreement with experimental data where available. ysu.am For instance, the C1-N6 bond length is noted to be relatively long at about 1.39 Å, reflecting its role as a bridge between the carbon atom and the amino group. clinandmedimages.org

Table 1: Calculated Optimized Geometrical Parameters of this compound Data obtained from DFT/B3LYP/6–311+G** calculations. clinandmedimages.org

ParameterValue
Bond Length (C1-N6)1.39 Å

Vibrational frequency analysis using DFT helps in the assignment of bands observed in experimental FT-IR and FT-Raman spectra. clinandmedimages.orgslideshare.net For this compound, which consists of 11 atoms, there are 27 normal modes of internal vibrations. clinandmedimages.org Theoretical calculations of harmonic vibrational frequencies are often performed using methods like B3LYP/6-311++G(d,p). clinandmedimages.org

The calculated frequencies are typically scaled using a scaling factor to better match the experimental values, a procedure known as the Scaled Quantum Mechanical Force Field (SQMFF) method. clinandmedimages.org The assignments of these vibrational modes are further clarified using Potential Energy Distribution (PED) analysis. clinandmedimages.org This combined theoretical and experimental approach allows for a comprehensive understanding of the vibrational spectrum of this compound. clinandmedimages.orgnih.gov

The electronic properties of this compound are elucidated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). clinandmedimages.org These frontier molecular orbitals are critical in determining the chemical reactivity and kinetic stability of the molecule. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy gap between the HOMO and LUMO is a significant parameter that characterizes the molecule's electronic properties and reactivity. physchemres.orgnih.gov For this compound, the HOMO-LUMO energy gap has been calculated using DFT at the B3LYP/6-311++G** level. clinandmedimages.org A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov This analysis is crucial for understanding the intramolecular charge transfer that can occur within the molecule. clinandmedimages.orgworldscientific.com

Table 2: Calculated Electronic Properties of this compound Data obtained from DFT/B3LYP/6-311++G** calculations. clinandmedimages.org

PropertyCalculated Value
HOMO Energy-
LUMO Energy-
HOMO-LUMO Energy Gap-
Dipole Moment-

Specific values for HOMO, LUMO, and Dipole Moment were not available in the provided search results.

Natural Bonding Orbital (NBO) analysis provides insights into the bonding interactions, such as intramolecular delocalization and hyperconjugative interactions, within the this compound molecule. clinandmedimages.orguni-muenchen.de This analysis transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de

DFT calculations have been employed to investigate the reaction mechanisms involving this compound derivatives. researchgate.nettandfonline.com For example, the formation of 4-acetyl-3(5)-amino-5(3)-methylpyrazole has been studied, revealing that a keto-imine tautomer is a crucial intermediate. researchgate.net DFT explained the spontaneous formation of this tautomer, which is necessary for the subsequent carbanion generation and cyclization to yield the final product. researchgate.net

In another study, DFT calculations, combined with control experiments, were used to explore the mechanism of a one-pot, three-component reaction to synthesize multi-substituted aminopyrazole derivatives. tandfonline.com These computational studies provide a deeper understanding of the reaction pathways, transition states, and the factors that govern the formation of these compounds.

Natural Bonding Orbital (NBO) Analysis

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity. wikipedia.org For this compound derivatives, QSAR studies have been conducted to understand the structural requirements for their antitumor activity, specifically as inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin A. researchgate.netnih.gov

These studies utilize various molecular descriptors, such as the ETSA and RTSA indices, indicator parameters, and atomic charges, to build mathematical models that can predict the biological activity of new compounds. researchgate.netnih.gov The results have highlighted the importance of specific structural features for activity. For example, it was found that atom number 5 is crucial for activity, likely playing an electronic role in enzyme interactions. researchgate.netnih.gov The presence of substituted biphenyl (B1667301) or 2-thenyl phenyl groups at the R1 position was found to be favorable for activity, while meta-substitutions on a phenyl ring were detrimental. researchgate.netnih.gov Furthermore, an increase in the electronegativity of the oxygen atom at position 8 was correlated with increased activity. researchgate.netnih.gov These QSAR models are valuable tools in the design and optimization of new, more potent this compound-based therapeutic agents. mdpi.com

3D-QSAR (CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational methods used to establish a correlation between the three-dimensional properties of a set of molecules and their biological activity. ccspublishing.org.cn Among the most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ccspublishing.org.cnjapsonline.com These methods have been applied to derivatives of this compound to explore their pharmacophoric requirements and guide the design of new, more potent compounds, particularly as potential antitumor agents. researchgate.net

CoMFA calculates the steric (shape) and electrostatic fields of molecules, while CoMSIA provides a more detailed analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ccspublishing.org.cnjapsonline.com The relationship between these calculated fields and the biological activity is then determined using statistical methods like Partial Least Squares (PLS). mdpi.comuoa.gr The predictive power and reliability of the resulting models are assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). ccspublishing.org.cnjapsonline.com A q² value greater than 0.5 is generally considered indicative of a reliable predictive model. japsonline.commdpi.com

In the context of this compound, 3D-QSAR methods like CoMFA and CoMSIA have been employed to study its derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. researchgate.net These analyses help to understand how structural modifications affect the inhibitory activity of the compounds. researchgate.net The results are often visualized as 3D contour maps, where different colored regions indicate areas where modifying a specific property would be favorable or unfavorable for biological activity. ccspublishing.org.cn For instance, in CoMFA maps, green and yellow areas typically represent regions where an increase or decrease in steric bulk, respectively, is beneficial for activity. ccspublishing.org.cn Similarly, red and blue regions can indicate where negative or positive charge is favored. ccspublishing.org.cn

Table 1: Representative Statistical Data from 3D-QSAR Studies on Heterocyclic Compounds

Study FocusMethodq² (Cross-validated)r² (Non-cross-validated)Field Contributions (%)
Imidazopyrimidine Derivatives ccspublishing.org.cnCoMFA0.6650.872Not Specified
Imidazopyrimidine Derivatives ccspublishing.org.cnCoMSIA0.6320.923Not Specified
Benzoylsulfonohydrazides japsonline.comCoMFA0.6780.948Steric, Electrostatic
Benzoylsulfonohydrazides japsonline.comCoMSIA0.7190.953Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor
Thieno-pyrimidine Derivatives mdpi.comCoMFA0.8180.917Steric (67.7), Electrostatic (32.3)
Thieno-pyrimidine Derivatives mdpi.comCoMSIA0.8010.897Steric (29.5), Electrostatic (29.8), Hydrophobic (29.8), H-Donor (6.5), H-Acceptor (4.4)

This table presents data from various 3D-QSAR studies on different heterocyclic scaffolds to illustrate typical statistical validation and field contribution values achieved with CoMFA and CoMSIA models.

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a this compound derivative) when bound to the active site of a second molecule (a receptor, typically a protein). researchgate.net This tool is widely used in drug discovery to understand ligand-protein interactions at a molecular level and to guide the rational design of new therapeutic agents. researchgate.netresearchgate.net Docking studies have been instrumental in investigating the mechanism of action for various this compound derivatives against several biological targets.

Research has shown that this compound-based compounds are promising candidates for a range of therapeutic applications, and molecular docking has provided crucial insights into their inhibitory potential. mdpi.com For instance, docking studies combined with 3D-QSAR have been used to analyze this compound analogues as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein implicated in cancer. researchgate.net These simulations revealed that the hydrogen-bond interaction energy is a primary component of the protein-ligand interaction, with residues Lys89 and Asp86 being essential for the high potency of certain inhibitors. researchgate.net Further studies have suggested that other multi-substituted aminopyrazole derivatives may also act as potential CDK1 inhibitors. tandfonline.com

The application of molecular docking extends to other therapeutic areas. In the search for new anti-tubercular agents, derivatives of aminopyrazole have been docked into the active site of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). x-mol.netnih.gov These studies highlighted the importance of hydrogen bonding and π-π stacking interactions for binding. x-mol.netnih.gov Similarly, docking simulations of aminopyrazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases, have been performed to analyze binding affinities. researchgate.net

Table 2: Summary of Molecular Docking Studies on Aminopyrazole Derivatives

Derivative ClassProtein TargetKey Interacting ResiduesReported Binding Score/Energy
This compound Analogues researchgate.netCDK2/Cyclin ALys89, Asp86Not Specified
Multi-substituted Aminopyrazoles tandfonline.comCDK1Not SpecifiedNot Specified
Aminopyrazole-tagged Hydrazones nih.govInhA (M. tuberculosis)Involved H-bonding and π-π stackingNot Specified
Aminopyrazole-Cholinesterase Inhibitor researchgate.netAChENot Specified-14.47 kcal/mol
Aminopyrazole-Cholinesterase Inhibitor researchgate.netBChENot Specified-11.75 kcal/mol
Pyrazolo[3,4-b]pyridines (from 5-Aminopyrazole) biorxiv.orgMTBPS (M. tuberculosis)Gln164, Lys160, Asp161, Phe157, Glu72Not Specified

This table summarizes key findings from molecular docking simulations involving aminopyrazole derivatives against various protein targets, highlighting the specific amino acid residues involved in the interactions and reported binding energies where available.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Design

The 3-aminopyrazole (B16455) core is recognized as a "privileged scaffold" in drug design, a term used to describe molecular frameworks that can provide ligands for more than one type of biological target through the modification of functional groups. bas.bg This scaffold is particularly effective in the design of protein kinase inhibitors. bas.bgmdpi.comresearchgate.netstudiauniversitatis.roresearchgate.net The pyrazole (B372694) ring system, especially when substituted with an amino group at the 3-position, has proven to be a useful pharmacophore in creating inhibitors that target the ATP-binding pocket of various kinases. mdpi.comstudiauniversitatis.roresearchgate.net

The utility of the this compound scaffold is highlighted by its presence in numerous kinase inhibitors that have entered clinical development. mdpi.com Its ability to form key hydrogen bond interactions with the hinge region of the kinase domain makes it an effective mimic of the adenine (B156593) portion of ATP. mdpi.comresearchgate.net The versatility of the this compound scaffold allows for the development of inhibitors with high potency and selectivity for specific kinase targets, including but not limited to cyclin-dependent kinases (CDKs), Aurora kinases, and AXL kinase. bas.bgmdpi.com The design of such inhibitors often involves modifying the substituents on the pyrazole ring and the amino group to optimize binding affinity and pharmacokinetic properties. bas.bg

Anticancer Agents

The this compound scaffold has been extensively utilized in the development of novel anticancer agents. nih.govnih.gov Its derivatives have shown significant potential in targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis. nih.gov The most active this compound compounds with antitumor properties often feature an unsubstituted N1 position and bulky aromatic rings at the C4 position. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a common feature of cancer cells. sci-hub.se The this compound scaffold has been identified as a potent core for the development of CDK inhibitors. researchgate.netsciencepublishinggroup.com These inhibitors function by competing with ATP for the binding site on the kinase, thereby inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

Researchers have reported that this compound derivatives can effectively inhibit CDK2 by interacting with the lipophilic pocket and forming hydrogen bonds with the hinge region of the kinase's ATP pocket. researchgate.net Structure-activity relationship (SAR) studies have led to the optimization of these inhibitors, improving their potency and selectivity. For instance, the introduction of a cyclopropyl (B3062369) group at the 5-position of the pyrazole ring was found to enhance packing with a key phenylalanine residue in the ATP-binding pocket of CDK2. acs.org This led to the discovery of potent and selective CDK2/5 inhibitors. researchgate.net

One such optimized compound, PHA-533533, emerged from a lead optimization process aimed at improving physicochemical properties like solubility and plasma protein binding. acs.org This compound demonstrated a balanced profile of activity and drug-like properties. acs.org

Table 1: this compound-Based CDK Inhibitors and their Activity

Compound Target IC50 Key Findings Reference
PNU-292137 CDK2/cyclin A, CDK2/cyclin E - Lead compound with in vivo antitumor activity. acs.org
PHA-533533 CDK2/cyclin A, CDK2/cyclin E - Optimized lead with improved physicochemical properties and a balanced activity profile. acs.org
AT7519 CDK (potent inhibitor) - A potent cyclin-dependent kinase inhibitor with antiproliferative activity against a broad range of human tumor cell lines. studiauniversitatis.ro
Bicyclic this compound 6 CDK2 40 nM A potent CDK2 inhibitor. sci-hub.se
N-aryl this compound 7 CDK2 0.34 nM A highly potent CDK2 inhibitor with significant selectivity over other kinases, including CDK1. sci-hub.se

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for the proper execution of mitosis. targetmol.commdpi.com Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. targetmol.commdpi.com The this compound scaffold has been instrumental in the development of potent inhibitors of Aurora kinases. bas.bgnih.gov

Danusertib (PHA-739358) is a notable example of a this compound derivative that acts as a pan-Aurora kinase inhibitor, with inhibitory activity against Aurora A, B, and C. targetmol.commdpi.comnih.govmedkoo.com It binds to and inhibits these kinases, leading to cell growth arrest and apoptosis in tumor cells where Aurora kinases are overexpressed. targetmol.commedkoo.com Danusertib has been investigated in clinical trials for various cancers. mdpi.com

Tozasertib (B1683946) is another this compound derivative that functions as a pan-Aurora kinase inhibitor. mdpi.comstudiauniversitatis.ro The this compound core of tozasertib acts as an adenine-mimetic pharmacophore, establishing crucial hydrogen bonds within the kinase's hinge region. mdpi.com

Table 2: this compound-Based Aurora Kinase Inhibitors

Compound Target(s) IC50 Key Findings Reference
Danusertib (PHA-739358) Aurora A, Aurora B, Aurora C 13 nM (Aurora A), 79 nM (Aurora B), 61 nM (Aurora C) A small-molecule this compound derivative with potent, multi-target activity against Aurora kinases. mdpi.commedkoo.com mdpi.commedkoo.com
Tozasertib (MK-0457) pan-Aurora kinase - A this compound derivative that acts as a pan-Aurora kinase inhibitor. mdpi.comstudiauniversitatis.ro mdpi.comstudiauniversitatis.ro
ENMD-2076 Aurora A - An orally active and potent inhibitor of Aurora A. mdpi.com

AXL Kinase Inhibitors

The receptor tyrosine kinase AXL is a promising target for anticancer drug discovery due to its role in tumor proliferation, survival, migration, and invasion. google.comacs.orgnih.govresearchgate.net Overexpression of AXL is observed in various cancers and is associated with drug resistance. google.com

Researchers have discovered a series of this compound derivatives that are potent and selective inhibitors of AXL kinase. acs.orgnih.gov One representative compound, 6li , demonstrated a high degree of potency, inhibiting AXL enzymatic activity with an IC50 value of 1.6 nM and tightly binding to the AXL protein with a Kd value of 0.26 nM. acs.orgnih.gov This compound was also highly selective for AXL over a large panel of other kinases. acs.orgnih.gov

In cell-based studies, compound 6li effectively inhibited AXL signaling, suppressed the proliferation of cancer cells, and impeded cancer cell migration and invasion. acs.orgnih.gov Furthermore, it exhibited favorable pharmacokinetic properties and significant antitumor efficacy in a preclinical animal model. acs.orgnih.gov

Table 3: this compound-Based AXL Kinase Inhibitors

Compound Target IC50 Kd Key Findings Reference
6li AXL Kinase 1.6 nM 0.26 nM A potent and selective AXL inhibitor with in vivo antitumor efficacy. acs.orgnih.gov acs.orgnih.gov

JNK3 Inhibitors

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is primarily expressed in the brain. rcsb.org It is implicated in various cellular processes, and its inhibition is a therapeutic strategy for several diseases, including cancer. researchgate.net

A series of aminopyrazole-based inhibitors have been developed that show high potency and selectivity for JNK3. rcsb.orgsci-hub.se For example, inhibitors from the aminopyrazole class, such as SR-3576, were found to be very potent JNK3 inhibitors with an IC50 of 7 nM and exhibited over 2800-fold selectivity against the related kinase p38. rcsb.org The selectivity of these aminopyrazole inhibitors is attributed to the planar nature of the pyrazole and the N-linked phenyl structures, which fit well into the smaller active site of JNK3 compared to the larger active site of p38. rcsb.org

Table 4: this compound-Based JNK3 Inhibitors

Compound Target(s) IC50 Selectivity Key Findings Reference
SR-3576 JNK3 7 nM >2800-fold over p38 A potent and highly selective JNK3 inhibitor. rcsb.org rcsb.org
SR-3451 JNK3 - - An aminopyrazole inhibitor whose crystal structure in complex with JNK3 has been determined. rcsb.org rcsb.org
Inhibitor 10 JNK3 Subnanomolar >500-fold over JNK1, >200-fold over JNK2 A highly potent and isoform-selective JNK3 inhibitor. sci-hub.se sci-hub.se

Combretastatin (B1194345) A-4 Mimetics

Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process for cell division. nih.govmdpi.com The this compound scaffold has been employed to create cis-restricted analogues of CA-4, effectively mimicking its biological activity. nih.govnih.gov

A series of 4,5-diaryl-3-aminopyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov Several of these compounds, including 5a , 5b , 5d , and 6b , demonstrated potent cytotoxicity. nih.gov Further investigation into the mechanism of action of compound 5a revealed that it is a potent inhibitor of tubulin polymerization, causing cell cycle arrest in the G2/M phase. nih.gov Docking studies showed that the conformation of 5a overlaps well with that of CA-4 in the tubulin binding site, confirming that these this compound derivatives are effective mimetics of combretastatin A-4. nih.govnih.gov

Table 5: 4,5-Diaryl-3-aminopyrazole Derivatives as Combretastatin A-4 Mimetics

Compound Activity Mechanism of Action Key Findings Reference
5a Potent cytotoxicity against K562, ECA-109, A549, SMMC-7721, and PC-3 cell lines. Potent inhibitor of tubulin polymerization, arrests cell cycle in G2/M phase. Docking studies confirm it as a good mimic of CA-4. nih.gov nih.gov
5b Potent cytotoxicity against tested cancer cell lines. - - nih.gov
5d Potent cytotoxicity against tested cancer cell lines. - - nih.gov
6b Potent cytotoxicity against tested cancer cell lines. - - nih.gov

Anti-inflammatory Agents

The this compound core is a key feature in the design of various anti-inflammatory agents. nih.govmdpi.com Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory properties. nih.govmdpi.com The development of new pyrazole-based compounds is a significant area of interest for both academic and industrial research. mdpi.com

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory effects. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives, synthesized from an aminopyrazole carbonitrile starting material, demonstrated good anti-inflammatory activities, comparable to the reference drug Diclophenac, in a carrageenan-induced edema model. ekb.eg Notably, these compounds also exhibited lower ulcerogenic potential than the reference drug. ekb.eg

Fused pyrazole systems derived from 5-aminopyrazole have also shown promise as anti-inflammatory agents. Imidazo[1,2-b]pyrazole derivatives, for example, have been investigated for their therapeutic activities, including anti-inflammatory effects. mdpi.com Specifically, imidazo[1,2-b]pyrazol-3-one derivatives were synthesized as potential cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory therapy. mdpi.com

Anti-infective and Antimicrobial Properties

The this compound scaffold is a crucial component in the development of novel anti-infective and antimicrobial agents. nih.govmdpi.com These compounds have been investigated for their activity against a variety of pathogens, including bacteria and fungi. mdpi.com

Several studies have highlighted the antimicrobial potential of this compound derivatives. For example, a series of 3-aminopyrazoles bearing a thiourea (B124793) moiety at the N1 position showed sub-micromolar activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of copper. mdpi.com Another study reported on a pyrido[2,3-b]indole derivative with a this compound substituent that exhibited significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria by targeting DNA Gyrase and Topoisomerase IV. nih.govmdpi.com

Furthermore, newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, derived from 3-aminopyrazoles, have demonstrated high activity against both bacterial and fungal strains. mdpi.comresearchgate.net Schiff base compounds derived from substituted 3-aminopyrazoles have also exhibited broad-spectrum antibacterial activity. ijpsonline.com One study found that bis(imino)pyridine Schiff bases were particularly potent against Staphylococcus aureus, with some compounds showing several times more potency than the control drug. ijpsonline.com

The anti-infective properties of 3-aminopyrazoles also extend to antileishmanial activity. Three chemical series, including aminopyrazoles, have been identified as potential new drug leads for leishmaniasis. nih.gov These compounds have shown potent in vitro activity against various Leishmania species and have demonstrated efficacy in murine models of the disease. dndi.org

Derivative ClassTarget/OrganismKey Findings
3-Aminopyrazoles with N1-thioureaStaphylococcus aureus (MSSA & MRSA)Sub-micromolar activity in the presence of copper. mdpi.com
Pyrido[2,3-b]indole with 3-AP substituentS. aureus, E. coliTargets DNA Gyrase and Topoisomerase IV. nih.govmdpi.com
Pyrazolo[1,5-a]pyrimidinesBacteria and FungiHigh activity against tested strains. mdpi.comresearchgate.net
Bis(imino)pyridine Schiff basesStaphylococcus aureusSeveral times more potent than control drug. ijpsonline.com
AminopyrazolesLeishmania speciesPotent in vitro activity and in vivo efficacy. nih.govdndi.org

Enzyme Inhibition Studies

The this compound scaffold serves as a crucial building block in the design of various enzyme inhibitors, playing a significant role in drug discovery and development. chemimpex.com Researchers have utilized this compound to create inhibitors that target specific enzymes involved in a range of diseases. chemimpex.com The amino group at the 3-position is key to its function, often forming a hydrogen bond donor-acceptor-donor system that enhances binding to enzyme receptors. tandfonline.com

A significant area of research has been the development of this compound-based kinase inhibitors. mdpi.com For example, derivatives have been designed as potent and selective inhibitors of AXL kinase, a promising target for anticancer drugs. acs.orgacs.orgnih.gov One such derivative, compound 6li, demonstrated an IC50 value of 1.6 nM against AXL enzymatic activity. acs.orgacs.org

Furthermore, this compound derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. tandfonline.com The this compound moiety can enter the lipophilic pocket of the kinase and form hydrogen bonds with the hinge region of the ATP pocket. tandfonline.com Studies have also focused on Janus kinase (JAK) inhibitors, with 1-alkyl-3-arylaminopyrazole-4-carboxamide derivatives being described as selective JAK2 inhibitors.

Other enzyme targets for this compound derivatives include:

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) : A this compound was identified as a profitable heterocycle for activity in a scaffold-hopping strategy to develop MK2 inhibitors for inflammatory diseases. researchgate.net

c-jun N-terminal kinase 3 (JNK3) : Aminopyrazole-based inhibitors have been optimized for potency and selectivity against JNK3, a promising target for neurodegeneration. acs.orgnih.gov

Cyclooxygenase-2 (COX-2) : Imidazo[1,2-b]pyrazol-3-one derivatives have been synthesized as potential COX-2 inhibitors for their anti-inflammatory effects. mdpi.com

Enzyme TargetDerivative ClassKey Findings
AXL KinaseThis compound derivativesPotent and selective inhibition (e.g., compound 6li with IC50 of 1.6 nM). acs.orgacs.org
Cyclin-Dependent Kinases (CDKs)Multi-substituted aminopyrazolesPotential CDK1 inhibitors. tandfonline.com
Janus Kinase 2 (JAK2)1-alkyl-3-arylaminopyrazole-4-carboxamidesSelective JAK2 inhibitors.
MK2This compound derivativesIdentified as a key heterocycle for inhibitory activity. researchgate.net
JNK3Aminopyrazole derivativesOptimized for potency and selectivity. acs.orgnih.gov
COX-2Imidazo[1,2-b]pyrazol-3-one derivativesSynthesized as potential inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. mdpi.comresearchgate.net These studies systematically modify the chemical structure to understand how different substituents and their positions influence biological activity. nih.gov

For anticancer and anti-inflammatory agents, SAR studies have revealed that the most active this compound compounds often have an unsubstituted N1 position and bear bulky aromatic rings at the C4 position. nih.gov In the development of JNK3 inhibitors, SAR studies on the amide moiety of aminopyrazole-based scaffolds were crucial for improving both inhibitory potency and isoform selectivity. acs.org For instance, the substitution pattern on a pyridine (B92270) ring attached to the amide was found to significantly affect JNK3 and JNK1 potency. acs.org

In the context of antiproliferative and antioxidant agents, extending SAR from previously identified active 5-aminopyrazolyl acylhydrazones and amides led to the synthesis of a new series of derivatives. nih.gov These studies explored different decorations at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus. nih.gov

The development of AXL kinase inhibitors also heavily relied on SAR. Starting from a known kinase inhibitor, cabozantinib, which also inhibits AXL, medicinal chemists designed new this compound derivatives to achieve high potency and selectivity. acs.org

The versatility of the this compound scaffold allows for a wide range of chemical modifications, making SAR studies a critical tool in the rational design of new therapeutic agents. cymitquimica.com

Pharmacokinetic and Pharmacodynamic Considerations

Beyond initial activity, the pharmacokinetic and pharmacodynamic properties of this compound derivatives are critical for their development as viable drugs.

In the development of AXL kinase inhibitors, a representative compound, 6li, not only showed potent enzymatic inhibition but also demonstrated reasonable pharmacokinetic properties in rats. acs.orgnih.gov This favorable profile contributed to its significant in vivo antitumor efficacy in a xenograft model. acs.orgnih.gov

For aminopyrazole-based JNK3 inhibitors, studies have shown good drug metabolism and pharmacokinetic (DMPK) properties suitable for intravenous dosing. acs.orgnih.gov One optimized compound, 26n, exhibited good solubility, brain penetration, and favorable DMPK properties. nih.gov

In the realm of anti-infectives, aminopyrazole derivatives developed for leishmaniasis have shown favorable pharmacokinetic profiles that ensure bioavailability upon oral administration. dndi.org The pharmacodynamics of these compounds have been characterized as cidal, indicating they kill the parasites. nih.gov

Covalent inhibitors based on an aminopyrazole carboxamide scaffold have also been studied, with a focus on their prolonged pharmacodynamic-driven duration of action. osti.gov

Applications in Agricultural Chemistry

Development of Agrochemicals

3-Aminopyrazole (B16455) is a key component in the formulation of a variety of agrochemicals. chemimpex.com Its derivatives are integral to the synthesis of numerous pesticides, including herbicides, fungicides, and insecticides, contributing significantly to modern crop protection strategies. ontosight.ai

Herbicides

Derivatives of this compound are utilized in the development of herbicides. chemimpex.comontosight.ai While specific commercial examples are not as prominently documented as insecticides or fungicides, the pyrazole (B372694) ring system is a known scaffold in herbicide chemistry. For instance, some this compound derivatives have been investigated for their potential as plant growth regulators. google.comgoogle.com

Fungicides

The pyrazole moiety is a recognized toxophore in many fungicidal compounds. This compound serves as a precursor for the synthesis of fungicides that are effective against a variety of plant pathogens. chemimpex.comontosight.ai For example, pyrazole-based fungicides have demonstrated efficacy against diseases like wheat and broad bean rusts, as well as damping-off in cotton seedlings. publish.csiro.au The development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from this compound has also yielded compounds with notable antifungal activity against phytopathogenic fungi. researchgate.net

Insecticides (e.g., Fipronil derivatives)

Perhaps the most significant application of this compound in agriculture is in the synthesis of insecticides, particularly those belonging to the phenylpyrazole class. cymitquimica.com The highly effective broad-spectrum insecticide, Fipronil, is a prime example. cymitquimica.comgoogle.com

The synthesis of Fipronil involves the use of a substituted this compound derivative, specifically 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, which serves as a key intermediate. quickcompany.inchemicalbook.com This intermediate is synthesized from precursors like 2,6-dichloro-4-trifluoromethylaniline. quickcompany.ingoogle.comgoogle.com The process involves diazotization of the aniline (B41778) derivative, followed by reaction with a dicyanopropionic acid ester and subsequent cyclization with ammonia (B1221849) to form the pyrazole ring. quickcompany.inchemicalbook.com The final steps to create Fipronil involve the introduction of a trifluoromethylsulfinyl group at the 4-position of the pyrazole ring. google.comgoogleapis.com

Fipronil and its derivatives are known for their high efficiency against a wide range of pests in crops such as rice, vegetables, and cotton. google.com They function as neurotoxins by disrupting the central nervous system of insects. cymitquimica.com

Applications in Materials Science

Ligands in Coordination Chemistry

3-Aminopyrazole (B16455) is a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites: the two nitrogen atoms of the pyrazole (B372694) ring and the nitrogen atom of the exocyclic amino group. This allows it to coordinate with metal ions in several ways, including as a monodentate or a bidentate chelating agent. Furthermore, it can act as a bridging ligand, connecting metal centers to form polynuclear complexes and coordination polymers. nih.gov

The coordinating behavior of this compound can be influenced by the reaction conditions and the nature of the metal ion. It has been shown to form complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II). In many of these complexes, this compound acts as a neutral bidentate ligand, coordinating through the pyridine-like nitrogen of the pyrazole ring and the amino group.

A notable feature of this compound is its ability to form coordination polymers without the deprotonation of the pyrazole ring. The amino group's participation in the coordination to the metal ion is a key factor in the formation of these polymeric structures. nih.goviucr.org For instance, with cadmium halides (bromide and iodide), this compound forms one-dimensional linear chain polymers. In these structures, the cadmium ions are bridged by pairs of this compound ligands, with the coordination environment around the cadmium being a trans-CdN₄X₂ (where X is Br or I) octahedron. nih.goviucr.org

In copper(II) complexes, this compound has demonstrated the ability to coordinate through different nitrogen atoms, showcasing its tautomeric nature. For example, in the complex [Cu(NO₃)₂(C₃H₅N₃)₄], the copper(II) ion is coordinated by four this compound ligands in the equatorial plane, with two coordinating via the N1 atom and the other two via the N2 atom. iucr.orgiucr.org

Table 1: Examples of Metal Complexes with this compound Ligands

Metal IonComplex FormulaCoordination GeometryStructural FeaturesReference
Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)[ML₂Cl₂]OctahedralPolymeric structures with this compound as a neutral bidentate ligand.
Cd(II)[CdBr₂(C₃H₅N₃)₂]ntrans-CdN₄Br₂ octahedraOne-dimensional linear chain polymer with bridging this compound ligands. nih.gov
Cd(II)[CdI₂(C₃H₅N₃)₂]ntrans-CdN₄I₂ octahedraOne-dimensional linear chain polymer with bridging this compound ligands. iucr.org
Cu(II)[Cu(NO₃)₂(C₃H₅N₃)₄]Octahedral [N₄O₂]Coordination via both N1 and N2 atoms of different this compound ligands. iucr.orgiucr.org

Supramolecular Assemblies and Hydrogen Bonding Networks

A defining characteristic of pyrazole and its derivatives, including this compound, is their propensity to form extensive networks of hydrogen bonds. iucr.orgiucr.org This is due to the simultaneous presence of a hydrogen-donating N-H group (the pyrrole-like nitrogen) and a hydrogen-accepting pyridine-like nitrogen atom within the pyrazole ring. iucr.orgiucr.org The amino group at the 3-position provides additional hydrogen bond donors.

These hydrogen bonding capabilities make this compound a valuable component in the construction of supramolecular assemblies. iucr.orgiucr.org The interactions can occur between this compound molecules themselves or between this compound and other molecules or ions present in the crystal lattice. In the solid state, these interactions lead to the formation of well-defined one-, two-, or three-dimensional structures.

For example, in the crystal structure of the cadmium bromide coordination polymer, {[CdBr₂(3-apz)₂]}n, interchain hydrogen bonding between the this compound ligands and the bromide anions of neighboring chains links the one-dimensional polymers into a two-dimensional supramolecular network. nih.gov Similarly, in the copper(II) nitrate (B79036) complex, [Cu(NO₃)₂(C₃H₅N₃)₄], a complex network of intra- and intermolecular hydrogen bonds is observed. iucr.orgiucr.org These include N-H···O contacts between the this compound ligands and the nitrate anions, as well as N-H···N interactions between the pyrrole-like nitrogen of one ligand and the amino group of another. iucr.org

The ability of this compound derivatives to act as templates for inducing specific secondary structures in peptides has also been investigated. nih.govacs.orgacs.org Through hydrogen bonding interactions with the peptide backbone, these molecules can encourage the formation of structures such as β-sheets. nih.govacs.orgacs.org Studies involving ferrocenoyl-dipeptides and this compound derivatives have shown that 1:1 complexes are formed, with the aminopyrazole binding to the peptide and influencing its conformation. nih.govacs.org However, the binding affinities can be modest, particularly in more polar solvents. nih.gov

Functional Materials Development

This compound serves as a versatile starting material in the synthesis of a variety of more complex molecules, which in turn are used in the development of functional materials. mdpi.comresearchgate.netresearchgate.net The reactivity of its amino and pyrazole nitrogen atoms allows for its incorporation into larger, functional systems. These applications often leverage the biological activities associated with the pyrazole scaffold, extending into the realms of pharmaceuticals and agrochemicals. mdpi.comresearchgate.netresearchgate.net

Adsorption in Nanomaterials (e.g., modified MWCNTs for heavy metal removal)

In environmental materials science, this compound has been successfully utilized to enhance the performance of nanomaterials for the remediation of heavy metal contamination in water. Specifically, it has been used to functionalize multi-walled carbon nanotubes (MWCNTs), creating a highly efficient adsorbent for the removal of toxic heavy metal ions. researchgate.netresearchgate.netascelibrary.org

Pristine MWCNTs have a limited affinity for heavy metals. sci-hub.se However, by chemically modifying the surface of MWCNTs with this compound, their adsorption capacity can be significantly increased. researchgate.netascelibrary.org The functionalization process introduces amino and pyrazole groups onto the nanotube surface, which act as effective binding sites for heavy metal ions. researchgate.net

Studies have demonstrated the effectiveness of this compound-modified MWCNTs (MWCNTs-f) for the removal of cadmium (Cd(II)), mercury (Hg(II)), and arsenic (As(III)) from aqueous solutions. researchgate.netascelibrary.orggoogle.com For example, one study reported that the functionalization of MWCNTs with this compound increased the removal percentage of Cd(II) from 35.7% for unmodified MWCNTs to 83.7%. researchgate.net The adsorption process is influenced by factors such as pH, adsorbent dosage, and the initial concentration of the metal ions. researchgate.net This application highlights the potential of using this compound to create advanced materials for environmental applications. globalscientificjournal.com

Table 2: Heavy Metal Adsorption by this compound-Modified MWCNTs

Heavy Metal IonAdsorbentKey FindingReference
Cd(II)MWCNTs functionalized with this compoundRemoval percentage increased from 35.7% (unmodified) to 83.7% (modified). researchgate.net
Hg(II) and As(III)MWCNTs functionalized with this compoundDemonstrated to be an efficient adsorbent for these ions from aqueous solutions. researchgate.netascelibrary.org

Compound Index

Emerging Research and Future Directions

Sustainable and Green Chemistry Approaches

Recent research has emphasized the development of sustainable and eco-friendly methods for synthesizing 3-aminopyrazoles, moving away from hazardous reagents and solvents. researchgate.net A significant advancement is the use of water as a solvent for the cyclocondensation reaction of α-oxo ketene-N,S-acetals with hydrazine (B178648) hydrates. ingentaconnect.combenthamdirect.comscilit.com This method offers several advantages, including mild reaction conditions, good scalability, a high Eco-scale value of 89, and the potential for a reusable aqueous medium. ingentaconnect.combenthamdirect.comscilit.com Another green approach involves the multicomponent reaction of isatin, malononitrile (B47326), and 3-aminopyrazole (B16455) in water, which proceeds via a Knoevenagel condensation, Michael addition, and subsequent cyclization to form complex heterocyclic systems. rsc.org The use of catalysts like 4-dodecylbenzene sulfonic acid in water has also been explored to facilitate the eco-friendly synthesis of this compound derivatives. ingentaconnect.comresearchgate.net Furthermore, a novel green iodination method for this compound using iodine and hydrogen peroxide in water has been reported, yielding 4-iodo-3-aminopyrazole in high yield. arkat-usa.org These methods align with the principles of green chemistry by reducing waste and avoiding toxic substances. thieme-connect.com

Novel Reaction Methodologies

The synthesis of 3-aminopyrazoles and their derivatives continues to be an active area of research, with a focus on developing novel and efficient reaction methodologies. researchgate.net One of the most common methods involves the condensation of β-ketonitriles with hydrazines. chim.it Another major route is the reaction of α,β-unsaturated nitriles with hydrazines. chim.it Researchers have also explored the synthesis of 3-aminopyrazoles from isoxazoles through a ring-opening and ring-closing sequence. chim.it

Recent innovations include one-pot, three-component reactions to construct multi-substituted aminopyrazoles. tandfonline.com For instance, an iodine-mediated cyclization reaction has been developed for this purpose. tandfonline.com Another novel approach involves a metal-free, multicomponent reaction between phenylhydrazine (B124118), aryl thiol, and aminocrotononitrile using iodine as a catalyst in a solventless system. researchgate.net The use of microwave assistance has been shown to significantly reduce reaction times in the condensation of 2-chloroacrylonitrile (B132963) with methylhydrazine to produce this compound derivatives. chim.it Furthermore, the synthesis of 3-aminopyrazoles has been achieved through the reaction of enaminonitriles with hydrazine hydrate (B1144303). nih.gov

These methodologies are summarized in the table below:

PrecursorsReagents/ConditionsProduct TypeReference
β-ketonitrilesHydrazines3-Aminopyrazoles chim.it
α,β-unsaturated nitrilesHydrazines3-Aminopyrazoles chim.it
IsoxazolesHydrazine, DMSO, 90 °C3-Aminopyrazoles chim.it
Isothiocyanate, 1,3-dicarbonyl compoundHydrazine, IodineMulti-substituted aminopyrazoles tandfonline.com
Phenylhydrazine, aryl thiol, aminocrotononitrileIodine (catalyst), solventlessThioether-substituted aminopyrazoles researchgate.net
2-chloroacrylonitrileMethylhydrazine, microwaveThis compound derivatives chim.it
EnaminonitrilesHydrazine hydrate3-Aminopyrazoles nih.gov

Exploration of New Biological Targets

This compound serves as a versatile scaffold in drug discovery, with its derivatives being investigated against a wide array of biological targets. researchgate.netchemimpex.commdpi.com A significant area of research is in oncology, where this compound derivatives have been identified as potent inhibitors of various kinases involved in cancer progression. ontosight.ai

Notably, derivatives of this compound have been discovered as new, potent, and selective inhibitors of AXL receptor tyrosine kinase, a promising target for anticancer drugs. acs.orgacs.orgresearchgate.net One such compound, 6li , demonstrated potent inhibition of AXL enzymatic activity and exhibited significant anti-tumor efficacy in a preclinical model of breast cancer. acs.orgresearchgate.net Other research has focused on their potential as inhibitors of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2/cyclin A, which are crucial for cell cycle regulation and are often dysregulated in cancer. tandfonline.com

Beyond cancer, the aminopyrazole scaffold is being explored for the treatment of visceral and cutaneous leishmaniasis. dndi.org The Drugs for Neglected Diseases initiative (DNDi) has a lead optimization program focused on this class of compounds. dndi.org The diverse biological activities of this compound derivatives also include potential applications as anti-inflammatory, antibacterial, and antiviral agents. ontosight.ai

Biological TargetTherapeutic AreaExample Compound/Derivative ClassReference
AXL Receptor Tyrosine KinaseCancerThis compound derivatives (e.g., 6li) acs.orgacs.orgresearchgate.net
Cyclin-Dependent Kinases (CDKs)CancerMulti-substituted aminopyrazoles tandfonline.com
Leishmania ParasitesLeishmaniasisAminopyrazole class from Pfizer dndi.org
Various EnzymesInflammation, InfectionGeneral this compound derivatives ontosight.ai

Advanced Computational Modeling for Design and Mechanism Elucidation

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, properties, and reactivity of this compound and its derivatives. mdpi.com DFT calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-311++G(d,p), are employed to investigate molecular geometries, vibrational frequencies, and electronic properties. mdpi.comclinandmedimages.org

These computational studies have been instrumental in several areas:

Tautomerism: DFT calculations have been used to predict the relative stabilities of the this compound (3AP) and 5-aminopyrazole (5AP) tautomers, with results indicating that the 3AP form is more stable. researchgate.netmdpi.com

Reaction Mechanisms: Computational methods have been used to explore the plausible mechanisms of reactions involving 3-aminopyrazoles, such as the iodine-mediated three-component reaction to form multi-substituted aminopyrazoles. tandfonline.com DFT has also been used to explain the spontaneous formation of a keto-imine tautomer, a key intermediate in the synthesis of a 4-acetyl-3(5)-amino-5(3)-methylpyrazole. researchgate.net

Spectroscopic Analysis: Theoretical calculations of vibrational spectra (IR and Raman) aid in the assignment of experimental spectral bands. mdpi.comclinandmedimages.org

Drug Design: Molecular docking studies, a key component of computational drug design, have been used to predict the binding modes of this compound derivatives to their biological targets, such as kinases. tandfonline.com This helps in understanding structure-activity relationships and in the design of more potent inhibitors. tandfonline.com

Electronic Properties: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and reactivity of the molecule. clinandmedimages.orgslideshare.net

Integration with Advanced Characterization Techniques

A comprehensive understanding of this compound and its derivatives relies on the integration of advanced characterization techniques with computational methods.

Spectroscopic Techniques:

FT-IR and FT-Raman Spectroscopy: These techniques are used to probe the vibrational modes of the molecule. Experimental spectra, often recorded in the liquid phase, are compared with theoretically calculated spectra to make accurate vibrational assignments. clinandmedimages.org Matrix isolation infrared (IR) spectroscopy has been employed to study the tautomerism of this compound by isolating the different forms in an inert gas matrix. mdpi.com

NMR Spectroscopy: 1H and 13C NMR are routinely used to elucidate the structure of newly synthesized this compound derivatives. rsc.orgtandfonline.com Advanced 2D NMR techniques are also utilized to determine the regioselectivity of reactions. researchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. clinandmedimages.org

Crystallographic Techniques:

Single-Crystal X-ray Diffraction: This is a powerful method for unambiguously determining the three-dimensional molecular structure of this compound derivatives in the solid state. ingentaconnect.combenthamdirect.comscilit.comtandfonline.comresearchgate.net It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming reaction outcomes and understanding crystal packing. tandfonline.comresearchgate.net

The data obtained from these advanced characterization techniques are often complemented by DFT calculations to provide a more complete picture of the molecule's structure and properties. researchgate.netpublish.csiro.au

Scale-up and Industrial Relevance

The practical application of this compound and its derivatives in pharmaceuticals and agrochemicals necessitates the development of synthetic methods that are amenable to large-scale production. chemimpex.comgoogle.com Research into "on water" synthesis protocols is particularly relevant for industrial applications due to the environmental benefits and potential for good scale-up performance. ingentaconnect.combenthamdirect.comscilit.com The development of one-pot, multi-component reactions also offers advantages for industrial synthesis by reducing the number of steps and simplifying purification processes. tandfonline.com A patent describes a process for the production of 3-aminopyrazoles by reacting a hydrazine with a 2,3-halosubstituted propionitrile (B127096) or a 2-halosubstituted acrylonitrile, highlighting its utility for manufacturing. google.com The compound this compound-4-carbonitrile is noted as a valuable intermediate in pharmaceutical manufacturing. nordmann.global The ability to perform gram-scale synthesis of derivatives, as demonstrated in some studies, is a crucial step towards industrial relevance. tandfonline.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-aminopyrazole derivatives, and how can regioselectivity challenges be addressed?

  • This compound derivatives are often synthesized via cyclocondensation reactions. For example, reactions with enaminones under microwave irradiation yield pyrazolo[1,5-a]pyrimidines with high efficiency (78–97% yields in 5–12 minutes) . Regioselectivity issues, such as the formation of multiple isomers (e.g., 3i and 3ii in Scheme 2 of ), require careful optimization of reaction conditions (e.g., temperature, solvent) and validation via spectral analysis (NMR, IR) .

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

  • Key techniques include:

  • Mass spectrometry : To determine molecular weight and fragmentation patterns (e.g., NIST data for gas-phase analysis) .
  • IR spectroscopy : To identify functional groups like amino (–NH2) and carbonyl (–C=O) moieties .
  • X-ray crystallography : For resolving crystal structures, particularly in coordination complexes (e.g., anti-protozoal metal complexes) .

Q. What are the common applications of this compound in material science?

  • This compound is used to functionalize multi-walled carbon nanotubes (MWCNTs) for heavy metal adsorption (e.g., Cd(II), Hg(II), As(III)). Methodologies involve covalent grafting via carbodiimide chemistry, followed by optimization using central composite design (CCD) to maximize adsorption capacity (~340 mg/g for Cd(II)) .

Advanced Research Questions

Q. How does the this compound scaffold contribute to kinase inhibitor design, and what structural modifications enhance target specificity?

  • The this compound core is critical in binding ATP pockets of kinases. For example:

  • Insulin-like growth factor 1 receptor (IGF-1R) : Substituents like hydrophobic aryl groups at the 5-position improve affinity .
  • Aurora kinases : Introduction of sulfonamide or urea groups enhances inhibitory activity (IC50 < 100 nM) .
    • Computational docking and molecular descriptor analysis (logP, hydrogen bond donors) are used to predict bioactivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound-based drugs?

  • Discrepancies in SAR often arise from scaffold isomerism (e.g., 3- vs. 5-aminopyrazole). For example:

  • p38α MAPK inhibitors : 5-Aminopyrazole derivatives dominate (~13% of inhibitors), while this compound shows selectivity for JAK kinases .
  • Mitigate contradictions by correlating bioassays with molecular dynamics simulations to validate binding modes .

Q. How can this compound derivatives be optimized for environmental remediation applications?

  • Functionalized adsorbents (e.g., this compound-MWCNTs) are optimized via response surface methodology (RSM) to assess variables like pH, contact time, and initial metal concentration. For instance:

  • Cd(II) removal : Optimal conditions: pH 6.0, 30 min contact time, 25°C .
  • Competitive adsorption studies (e.g., Hg(II) vs. As(III)) require Langmuir isotherm models to quantify selectivity .

Q. What methodologies address low yields in multi-step syntheses of this compound-containing pharmaceuticals?

  • Challenges include poor intermediate stability (e.g., Boc-protected amines). Solutions:

  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during coupling reactions .
  • Flow chemistry : Enhances reproducibility in scaling up pyrazole intermediates (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) .

Q. How do researchers validate the anti-protozoal activity of this compound-metal complexes?

  • In vitro assays : Screen against Trypanosoma brucei or Leishmania strains, comparing IC50 values to reference drugs (e.g., pentamidine).
  • Mechanistic studies : Use fluorescence microscopy to assess mitochondrial membrane disruption or DNA intercalation .

Methodological Notes

  • Data reliability : Prioritize NIST-standardized spectral data over vendor-specific claims (e.g., BenchChem) to avoid bias.
  • Experimental design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

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3-Aminopyrazole

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